6-Bromo-2-methoxypyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYYOLSYNEVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441399 | |
| Record name | 6-Bromo-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-18-2 | |
| Record name | 6-Bromo-2-methoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-bromo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Bromo-2-methoxypyridin-3-amine (CAS: 89466-18-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxypyridin-3-amine is a pivotal building block in modern medicinal and agrochemical research. Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a methoxy group, and an amino group, offers a versatile platform for the synthesis of a diverse array of complex heterocyclic compounds. The strategic positioning of these functional groups allows for selective and sequential chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and key applications, complete with detailed experimental protocols and logical workflows.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 89466-18-2 | [2] |
| Molecular Formula | C₆H₇BrN₂O | [2] |
| Molecular Weight | 203.04 g/mol | [2] |
| Appearance | Off-white to yellow solid/powder | [1] |
| Melting Point | 78-79 °C | |
| Boiling Point | 277.6 ± 35.0 °C (Predicted) | |
| Solubility | Soluble in chloroform, N,N-dimethylformamide | [3] |
| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.87 (d, J=7.9 Hz, 1H), 6.78 (dd, J=7.9, 1.0 Hz, 1H), 3.98 (s, 3H), 3.64-3.84 (m, 2H, NH₂) |
| ¹³C NMR | Data not explicitly available in the searched literature. Predicted shifts would be in the aromatic region (approx. 100-160 ppm) and a methoxy signal (approx. 50-60 ppm). |
| Mass Spectrometry (MS) | m/z: 203 [M+H]⁺ |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the regioselective bromination of 2-Methoxypyridin-3-amine.
Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: Dissolve 2-Methoxypyridin-3-amine (1.0 equivalent) in N,N-dimethylformamide (DMF). Cool the solution to -30°C in a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.
-
Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 to 1.5 equivalents) in DMF. Add this solution dropwise to the cooled solution of the starting material, maintaining the temperature at -30°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into water and extract the product with chloroform.
-
Purification: Combine the organic layers and wash sequentially with a saturated sodium sulfite solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a yellow powder.
Applications in Drug Discovery and Development
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures found in many drug candidates.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 6-position is amenable to Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce various aryl or heteroaryl substituents. This is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl or N-heteroaryl substituted aminopyridines, which are key intermediates for numerous drug candidates.
Experimental Protocol for a Typical Buchwald-Hartwig Amination:
-
Reagents:
-
This compound (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by chromatography.
-
Synthesis of Kinase Inhibitors and the PI3K/mTOR Signaling Pathway
This compound is a key starting material for the synthesis of various kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. The aminopyridine moiety can mimic the hinge-binding interactions of ATP in the kinase domain.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its overactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Synthesis of Pyrido[2,3-b][4][5]thiazin-2(3H)-one Derivatives
Another application of this compound is in the synthesis of fused heterocyclic systems such as pyrido[2,3-b][4][5]thiazin-2(3H)-ones. These scaffolds are of interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol for the Synthesis of 6-bromo-1H-pyrido[2,3-b][4][5]thiazin-2(3H)-one:
-
Step 1: Acylation. To a solution of this compound (1.0 eq.) in a suitable solvent like THF or DCM, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.). Cool the mixture to 0°C and add chloroacetyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Step 2: Intramolecular Cyclization. The crude N-(6-bromo-2-methoxypyridin-3-yl)-2-chloroacetamide from Step 1 is then subjected to intramolecular cyclization. This can be achieved by heating in a high-boiling point solvent like DMF or by using a base such as sodium hydride (NaH) to facilitate the cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The product is then purified by recrystallization or column chromatography.
Safety and Handling
This compound is a chemical substance that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in the fields of drug discovery and agrochemicals. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a key component in the development of novel kinase inhibitors and other targeted therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important intermediate.
References
physical and chemical properties of 6-Bromo-2-methoxypyridin-3-amine
An In-depth Technical Guide to 6-Bromo-2-methoxypyridin-3-amine
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and visualizations to facilitate its use in a laboratory setting.
Core Properties
This compound is a halogenated aminopyridine derivative. Its structure, featuring a bromine atom, a methoxy group, and an amine group on a pyridine ring, makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceutical compounds.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [1][2][3] |
| Molecular Weight | 203.04 g/mol | [1][3] |
| Appearance | Brown, Light brown to brown, or yellow powder/solid | [4][5] |
| Melting Point | 78-79 °C (sublimable) | [2][5] |
| Boiling Point | 277.6 ± 35.0 °C (Predicted) | [2][5] |
| Density | 1.623 g/cm³ or 1.622 ± 0.06 g/cm³ (Predicted) | [2][4][5] |
| Flash Point | 121.683 °C | [4] |
| pKa | 1.81 ± 0.10 (Predicted) | [5] |
| LogP | 1.4349 | [3] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectral Data
The structural identity of this compound is confirmed by the following spectral data.
| Spectrum Type | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 3.64-3.84 (m, 2H), 3.98 (s, 3H), 6.78 (dd, J=7.9, 1.0 Hz, 1H), 6.87 (d, J=7.9 Hz, 1H) | [6] |
| Mass Spectrometry (MS) | m/z: 203 [M+H]⁺ | [6] |
Synthesis and Purification
A common and effective method for the synthesis of this compound involves the bromination of 2-methoxypyridin-3-amine.
Experimental Protocol: Synthesis
Materials:
-
2-Methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Saturated sodium sulfite solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL).[6]
-
Cool the solution to -30 °C.[6]
-
Slowly add a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) dropwise to the cooled solution while stirring.[6]
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.[6]
-
Pour the reaction mixture into water and extract the product with chloroform.[6]
-
Combine the organic layers and wash sequentially with saturated sodium sulfite solution, water, and brine.[6]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Purify the crude residue by silica gel column chromatography.[6]
-
Elute the column with a gradient of hexane:ethyl acetate, starting from a ratio of 9:1 and gradually increasing to 4:1.[6]
-
This purification yields this compound as a yellow powder (51.9 g, 80% yield).[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity and Stability
The reactivity of this compound is influenced by the electronic effects of its substituents on the pyridine ring. The pyridine ring is inherently electron-deficient. The bromine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This is because the electronegative ring nitrogen can stabilize the intermediate formed during the reaction. The position of the electron-donating amino group and the electron-withdrawing methoxy group also modulates the reactivity of the compound in various chemical transformations, including palladium-catalyzed cross-coupling reactions.
For storage, it is recommended to keep this compound in a dark place under an inert atmosphere (nitrogen or argon) at 2-8 °C.[5][7]
Safety Information
This compound is associated with several hazards. The following GHS hazard classifications and precautionary statements should be observed.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) |
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye/face protection. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
References
- 1. This compound | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS 89466-18-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE CAS#: 89466-18-2 [m.chemicalbook.com]
- 6. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 [chemicalbook.com]
- 7. This compound | 89466-18-2 [sigmaaldrich.com]
A Technical Guide to 6-Bromo-2-methoxypyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-methoxypyridin-3-amine, a key intermediate in pharmaceutical and materials science research. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis.
Core Molecular and Physical Properties
This compound is a substituted pyridine derivative. Its chemical structure and properties make it a valuable building block in organic synthesis. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrN₂O | [1][2][3] |
| Molecular Weight | 203.04 g/mol | [1][2][3] |
| CAS Number | 89466-18-2 | [1][2][3] |
| Appearance | Brown to yellow powder | [2][4] |
| SMILES | COC1=C(C=CC(=N1)Br)N | [3] |
| Purity | ≥96% | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 6-position, a methoxy group at the 2-position, and an amine group at the 3-position.
Caption: 2D chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of 2-methoxypyridin-3-amine.[4]
Materials:
-
2-Methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Saturated sodium sulfite solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve 2-methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL).[4]
-
Cool the solution to -30 °C.[4]
-
Slowly add a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) dropwise while stirring.[4]
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.[4]
-
Pour the reaction mixture into water and extract the product with chloroform.[4]
-
Combine the organic layers and wash sequentially with saturated sodium sulfite solution, water, and brine.[4]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 9:1 to 4:1) to yield this compound as a yellow powder (51.9 g, 80% yield).[4]
Characterization:
-
¹H NMR (300 MHz, CDCl₃): δ 6.87 (d, J=7.9 Hz, 1H), 6.78 (dd, J=7.9, 1.0 Hz, 1H), 3.98 (s, 3H), 3.64-3.84 (m, 2H).[4]
-
Mass Spectrometry (MS): m/z 203 [M+H]⁺.[4]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[5] Its structure is particularly relevant in the development of kinase inhibitors.
Notably, this compound has been utilized as a starting material for the synthesis of novel PI3K/mTOR dual inhibitors.[6] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. The synthesis of inhibitors targeting this pathway is a significant area of cancer research.
Furthermore, related structures, such as 6-alkoxy-2-aminopurines, are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are also important targets in oncology.[7] The versatility of this compound allows for its incorporation into various scaffolds to explore structure-activity relationships in the development of new therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound CAS 89466-18-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 [chemicalbook.com]
- 5. CAS 135795-46-9: 3-AMINO-2-BROMO-6-METHOXYPYRIDINE [cymitquimica.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
Spectroscopic Analysis of 6-Bromo-2-methoxypyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromo-2-methoxypyridin-3-amine. The information contained herein is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development in their analysis and characterization of this compound.
Core Spectroscopic Data
The following tables summarize the available ¹H NMR data for this compound. This data is crucial for the structural verification and purity assessment of the compound.
¹H NMR Spectroscopic Data
A summary of the proton NMR data is presented in Table 1. The spectrum was recorded in deuterochloroform (CDCl₃) on a 300 MHz instrument.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.87 | d | 7.9 | 1H | H-5 |
| 6.78 | dd | 7.9, 1.0 | 1H | H-4 |
| 3.98 | s | - | 3H | -OCH₃ |
| 3.64-3.84 | m | - | 2H | -NH₂ |
Source: ChemicalBook.[1]
Note on Amine Protons: The observation of a multiplet for the amine protons (-NH₂) with an integration of 2H is atypical. Typically, amine protons appear as a broad singlet. This may be attributable to the presence of moisture or other exchange phenomena in the sample analyzed in the reference study.
¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Data for 6-Bromopyridin-3-amine (for reference)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-2 |
| ~140.0 | C-6 |
| ~138.0 | C-3 |
| ~125.0 | C-4 |
| ~110.0 | C-5 |
Note: These are predicted values for a related compound and may not accurately reflect the experimental values for this compound.
Experimental Protocols
The following section details a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically to set the 0 ppm reference).
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal from the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters (¹H NMR):
-
Experiment: A standard one-dimensional proton pulse-acquire experiment.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between pulses, ensuring accurate integration.
-
-
Acquisition Parameters (¹³C NMR):
-
Experiment: A standard one-dimensional carbon experiment with proton decoupling.
-
Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A suitable relaxation delay should be chosen to ensure quantitative accuracy if needed.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data to convert it from the time domain to the frequency domain.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis to the internal standard (e.g., TMS at 0.00 ppm).
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Measure the chemical shifts and coupling constants for each multiplet.
Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
Caption: A flowchart illustrating the major steps in the NMR analysis of this compound.
Caption: A diagram showing the relationship between NMR data and the structural assignment of this compound.
References
Technical Guide: Physicochemical Properties of 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the available physicochemical data for 6-Bromo-2-methoxypyridin-3-amine (CAS No. 89466-18-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative experimental data in public literature, this document collates known properties and presents standardized experimental protocols for the determination of solubility and stability. Furthermore, logical workflows for these procedures are visualized to aid in experimental design.
Introduction
This compound is a substituted aminopyridine derivative increasingly utilized as a building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. An understanding of its solubility and stability is critical for optimizing reaction conditions, purification processes, formulation development, and ensuring the quality and shelf-life of intermediates and final products. This guide aims to provide a comprehensive resource by summarizing available data and presenting detailed methodologies for its experimental determination.
Physicochemical Properties
While extensive experimental data is not widely published, the following tables summarize the known physical and chemical properties of this compound, compiled from various chemical suppliers and databases.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89466-18-2 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂O | [2][3][4] |
| Molecular Weight | 203.04 g/mol | [2][3] |
| Appearance | Yellow powder/solid | [1] |
| Melting Point | 78-79 °C | [4] |
| Purity | ≥96% | [3] |
Table 2: Computed Properties
| Property | Value | Source |
| LogP | 1.4349 - 1.5 | [2][3] |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | [2][3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Stability Data and Considerations
General Stability Considerations:
-
Light Sensitivity: As with many organic compounds, prolonged exposure to light may cause degradation.
-
Temperature: Elevated temperatures can lead to decomposition. Recommended storage is at 4°C.[3]
-
Oxidation: The amine group can be susceptible to oxidation.
-
pH: The stability in aqueous solutions at different pH values has not been documented but is a critical parameter to determine experimentally.
Solubility Data
Quantitative solubility data for this compound in various solvents is not widely published. Generally, pyridine derivatives show solubility in organic solvents.[6] For experimental determination, several methods can be employed.
Experimental Protocols
Protocol for Solubility Determination (Gravimetric Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., ethanol, methanol, acetonitrile, water)
-
Analytical balance
-
Thermostatically controlled shaker
-
Vials with screw caps
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent completely under reduced pressure (using a vacuum oven or rotary evaporator) at a temperature that will not cause decomposition of the solute.
-
Once the solvent is removed, cool the vial in a desiccator and weigh it again.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.
-
The volume of the solvent in the filtered sample can be calculated from the weight of the solution and the density of the solvent.
-
Solubility can then be expressed in g/L, mg/mL, or molarity.
-
Protocol for Stability Assessment (HPLC Method)
This protocol describes a general method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Temperature and light-controlled chambers
Procedure:
-
Method Development:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent.
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at a specified temperature for a defined period.
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C).
-
Photostability: Expose the solid compound and a solution to UV and visible light.
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples by the developed HPLC method.
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradants).
-
Calculate the percentage of degradation.
-
Synthesis and Purification Workflow
A common synthetic route to this compound involves the bromination of 2-Methoxypyridin-3-amine.[1] The following diagram illustrates a general workflow for its synthesis and purification.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative experimental data remains scarce in the public domain, the provided physicochemical properties and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to conduct their own assessments. The visualized workflows for solubility determination and synthesis are intended to facilitate the practical application of these methodologies. Further experimental studies are encouraged to build a more comprehensive public database for this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 6-Bromo-2-methoxypyridin-3-amine (CAS No. 89466-18-2), a key building block in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted aminopyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern makes it a valuable precursor for creating complex molecular architectures. Notably, this compound has been utilized in the development of Positron Emission Tomography (PET) tracers for imaging neurodegenerative diseases, such as Parkinson's disease, by targeting α-synuclein aggregates.[1]
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound. The most common and direct method involves the bromination of 2-methoxypyridin-3-amine. An alternative route involves the reduction of a nitropyridine precursor.
Primary Synthetic Route: Bromination of 2-Methoxypyridin-3-amine
This method utilizes the direct bromination of 2-methoxypyridin-3-amine using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF).
Reaction Scheme:
2-Methoxypyridin-3-amine + N-Bromosuccinimide (NBS) → this compound
Experimental Protocol:
-
Reaction Setup: Dissolve 2-methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL) in a reaction vessel.[2]
-
Cooling: Cool the solution to -30 °C.[2]
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) dropwise to the cooled solution while stirring.[2]
-
Reaction: Continue to stir the reaction mixture for 30 minutes after the addition is complete.[2]
-
Work-up: Pour the reaction mixture into water and extract the product with chloroform.[2] Combine the organic layers and wash sequentially with a saturated sodium sulfite solution, water, and brine.[2]
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (from 9:1 to 4:1), to yield this compound as a yellow powder (51.9 g, 80% yield).[2]
Alternative Synthetic Route: Reduction of 6-Bromo-2-methoxy-3-nitropyridine
An alternative approach involves the reduction of a nitropyridine precursor. This two-step process begins with the bromination of 2-methoxy-3-nitropyridine, followed by the reduction of the nitro group to an amine. This route can offer advantages in terms of regioselectivity.
Reaction Scheme:
-
2-Methoxy-3-nitropyridine + Brominating Agent → 6-Bromo-2-methoxy-3-nitropyridine
-
6-Bromo-2-methoxy-3-nitropyridine + Reducing Agent → this compound
Common reducing agents for the second step include iron powder in the presence of an acid or catalytic hydrogenation.
Characterization Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O[3] |
| Molecular Weight | 203.04 g/mol [3] |
| Appearance | Yellow powder[2] |
| Melting Point | 78-79 °C |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.87 (d, J=7.9 Hz, 1H), 6.78 (dd, J=7.9, 1.0 Hz, 1H), 3.98 (s, 3H), 3.64-3.84 (m, 2H)[2] |
| ¹³C NMR | No experimental data found in the search results. Predicted values would be required. |
| Mass Spectrometry (MS) | m/z: 203 [M+H]⁺[2] |
| FT-IR | No specific experimental spectrum found. Characteristic bands are expected for N-H stretching (two bands for a primary amine, ~3400-3250 cm⁻¹), N-H bending (~1650-1580 cm⁻¹), C-N stretching (~1335-1250 cm⁻¹ for aromatic amines), and aromatic C-H stretching (~3100-3000 cm⁻¹).[4] |
Application in Drug Development: A Precursor for PET Tracers
This compound is a valuable precursor in the synthesis of PET tracers designed to image α-synuclein aggregates, which are pathological hallmarks of Parkinson's disease. The amine group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules that can be radiolabeled and used in medical imaging.
Safety Information
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
Navigating the Synthetic Landscape: An In-depth Technical Guide to the Reactivity of the Amino Group in 6-Bromo-2-methoxypyridin-3-amine
For Immediate Release
[City, State] – December 25, 2025 – In the intricate world of drug discovery and fine chemical synthesis, a deep understanding of the reactivity of molecular building blocks is paramount. This technical guide delves into the chemical behavior of the amino group in 6-Bromo-2-methoxypyridin-3-amine, a versatile intermediate in medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its basicity, nucleophilicity, and participation in a range of significant organic transformations.
Executive Summary
This compound is a strategically substituted pyridine derivative offering multiple reaction sites. The reactivity of its amino group is modulated by the electronic interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group, all within the electron-deficient pyridine ring. This guide will explore the fundamental aspects of the amino group's reactivity, supported by available quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction pathways and workflows.
Basicity and Nucleophilicity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group in this compound imparts both basic and nucleophilic character to the molecule.
Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, a predicted pKa value of 1.81 suggests that the amino group is weakly basic. This is a consequence of the electron-withdrawing inductive effect of the bromine atom and the electronegativity of the sp²-hybridized nitrogen atoms within the pyridine ring, which delocalize the lone pair to some extent, making it less available for protonation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 203.04 g/mol | --INVALID-LINK-- |
| Melting Point | 78-79 °C | --INVALID-LINK-- |
| Predicted pKa | 1.81 ± 0.10 | --INVALID-LINK-- |
Nucleophilicity
While intrinsically linked to basicity, nucleophilicity also depends on steric factors and the nature of the electrophile. The amino group in this compound can act as a potent nucleophile in various reactions. The electronic effects of the substituents play a crucial role; the electron-donating methoxy group at the 2-position can enhance the nucleophilicity of the amino group at the 3-position through resonance, while the bromine at the 6-position exerts an opposing inductive effect.
Key Reactions Involving the Amino Group
The nucleophilic nature of the amino group allows it to participate in a wide array of chemical transformations, making this compound a valuable precursor for the synthesis of more complex molecules.
Acylation
The amino group readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.
Table 2: Representative Acylation Reaction Data
| Acylating Agent | Product | Conditions | Yield | Reference |
| Acetic Anhydride | N-(6-bromo-2-methoxypyridin-3-yl)acetamide | Acetonitrile, 60 °C, catalytic H₂SO₄ | 85% (for a similar substrate) | --INVALID-LINK-- |
Experimental Protocol: N-Acetylation of a Substituted 3-Aminopyridine (Analogous Procedure)
A solution of the aminopyridine (1.0 eq), acetic anhydride (1.5 eq), and a few drops of concentrated sulfuric acid in acetonitrile is stirred at 60 °C for 30 minutes. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and water is added to precipitate the product. The solid is then filtered, washed with water, and dried.[1]
Caption: Workflow for a typical N-acetylation reaction.
Diazotization and Sandmeyer Reaction
Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be subsequently transformed into a variety of functional groups via Sandmeyer or related reactions. This allows for the replacement of the amino group with halides, cyano, hydroxyl, and other groups.
Table 3: Potential Sandmeyer Reactions of this compound
| Reagent | Product |
| CuCl / HCl | 3-Chloro-6-bromo-2-methoxypyridine |
| CuBr / HBr | 3,6-Dibromo-2-methoxypyridine |
| CuCN / KCN | 6-Bromo-2-methoxy-3-cyanopyridine |
| H₂O / H₂SO₄, Δ | 6-Bromo-2-methoxypyridin-3-ol |
Experimental Protocol: General Diazotization-Sandmeyer Reaction
The amine is dissolved in a cooled, aqueous solution of a strong acid (e.g., HBr). A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C). After stirring, the resulting diazonium salt solution is added to a solution or suspension of the copper(I) salt (e.g., CuBr) in the corresponding acid. The reaction mixture is then warmed to promote the substitution and evolution of nitrogen gas. The product is subsequently isolated by extraction.
Caption: Diazotization followed by a Sandmeyer bromination.
Synthesis of Heterocyclic Systems
The amino group of this compound serves as a key functional handle for the construction of fused heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.
The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a quinoline.[2][3] In this case, this compound can react with a β-diketone like acetylacetone to potentially form a substituted quinoline. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic cyclization and dehydration.[2]
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[4][5] The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and oxidation.
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. While this compound itself is not a β-arylethylamine, it can be a precursor to a suitable substrate for this reaction after appropriate functionalization.
Caption: Potential routes to quinoline derivatives.
Conclusion
The amino group in this compound exhibits a rich and versatile reactivity profile. While its basicity is attenuated by the electronic nature of the substituted pyridine ring, its nucleophilicity allows it to participate in a variety of important synthetic transformations. A thorough understanding of these reactions, including acylation, diazotization, and the synthesis of complex heterocyclic systems, is crucial for leveraging this valuable building block in the design and development of novel chemical entities. Further quantitative studies on the nucleophilicity of this specific compound would provide even greater predictive power for reaction optimization and the exploration of new synthetic pathways.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxypyridine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility largely stems from the ability to selectively functionalize the pyridine ring through electrophilic substitution reactions. The interplay between the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen atom governs the regioselectivity and reactivity of these transformations. This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution on the 2-methoxypyridine scaffold, detailed experimental protocols for key reactions, and quantitative data to inform synthetic strategy and optimization.
Core Principles of Reactivity and Regioselectivity
The 2-methoxypyridine ring system presents a unique electronic landscape for electrophilic attack. The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring towards electrophilic substitution compared to benzene. However, the methoxy group at the 2-position is a strong electron-donating group through resonance, counteracting the deactivating effect of the nitrogen and activating the ring for substitution.
The directing effect of the substituents is paramount in determining the position of electrophilic attack. The methoxy group is an ortho, para-director. In the context of the 2-methoxypyridine ring, this corresponds to the 3- and 5-positions. The nitrogen atom, being a meta-director, also directs incoming electrophiles to the 3- and 5-positions. Therefore, electrophilic substitution on 2-methoxypyridine derivatives overwhelmingly occurs at the 3- and 5-positions .
The general mechanism for electrophilic aromatic substitution on 2-methoxypyridine proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion.
The Pivotal Role of Bromine in the Reactivity of 6-Bromo-2-methoxypyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxypyridin-3-amine is a highly versatile and valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. The strategic placement of the bromine atom, in concert with the electron-donating methoxy and amino groups, imparts a unique reactivity profile to the pyridine core. This guide provides a comprehensive technical overview of the role of the bromine atom in directing the reactivity of this molecule, with a focus on its utility in key synthetic transformations. We will delve into its performance in cross-coupling reactions, nucleophilic substitutions, and its overall influence on the electronic properties of the molecule, supported by experimental protocols and comparative data.
The bromine atom at the 6-position of the pyridine ring is the linchpin of this molecule's synthetic utility. It serves as a versatile handle for the introduction of a wide array of molecular fragments through various cross-coupling reactions, a cornerstone of modern drug discovery. Furthermore, its presence significantly influences the electronic landscape of the pyridine ring, affecting its susceptibility to both electrophilic and nucleophilic attack. Understanding the nuanced role of this halogen is critical for the rational design of synthetic routes towards complex molecular targets, including potent kinase inhibitors.
The Influence of Bromine on the Pyridine Ring's Reactivity
The reactivity of the pyridine ring in this compound is a result of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the three substituents: the bromine atom, the methoxy group, and the amino group.
-
Inductive and Mesomeric Effects: The bromine atom exerts a -I (electron-withdrawing) inductive effect and a +M (electron-donating) mesomeric effect. The methoxy group at the 2-position and the amino group at the 3-position are both strong +M electron-donating groups. The pyridine nitrogen is inherently electron-withdrawing.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 6-position (an α-position to the ring nitrogen) activates this position for nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile.[1]
-
Facilitation of Cross-Coupling Reactions: The Carbon-Bromine (C-Br) bond is weaker than a Carbon-Hydrogen (C-H) or Carbon-Chlorine (C-Cl) bond, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions. This is a key feature that allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds at this position. The electron-withdrawing nature of the pyridine ring generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[2]
Key Synthetic Transformations and the Role of Bromine
The bromine atom in this compound is the primary site for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most prominent applications of this compound, with the bromine atom serving as the key reactive handle.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position. The reactivity in Suzuki coupling is generally higher for aryl bromides compared to aryl chlorides due to the lower bond dissociation energy of the C-Br bond.[3]
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [4] |
| 2 | 2-Bromo-6-methylisonicotinic acid | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 95 | [5] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 98 | [5] |
Note: Direct comparative data for this compound under identical conditions is limited in the literature. This table provides a reference based on structurally similar compounds.
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of N-aryl or N-heteroaryl substituted aminopyridines. The bromine atom at the 6-position is readily displaced by a variety of primary and secondary amines in the presence of a palladium catalyst.
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-bromopyridine | pyrrolidine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOBuᵗ/KOH | H₂O | 110 | - | 68 | [6] |
| 2 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [7] |
Note: This table illustrates typical conditions for the Buchwald-Hartwig amination of related bromopyridines, providing a guide for reactions with this compound.
Nucleophilic Aromatic Substitution (SNAr)
As previously mentioned, the bromine at the 6-position is activated towards nucleophilic attack. This allows for the direct displacement of the bromide with various nucleophiles, such as alkoxides, thiolates, and amines, often under thermal conditions or with the aid of a base. The electron-deficient nature of the pyridine ring facilitates this reaction.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-methoxypyridin-3-amine via electrophilic bromination.[8]
Materials:
-
2-Methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Saturated sodium sulfite solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve 2-Methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL) and cool the solution to -30 °C.[8]
-
Slowly add a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) dropwise with stirring.[8]
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.[8]
-
Pour the reaction mixture into water and extract with chloroform.[8]
-
Combine the organic layers and wash sequentially with saturated sodium sulfite solution, water, and brine.[8]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 9:1 to 4:1) to afford this compound as a yellow powder (51.9 g, 80% yield).[8]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOᵗBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway
Derivatives of this compound are utilized as scaffolds for the synthesis of potent kinase inhibitors that can modulate critical cellular signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship: Reactivity of this compound
This diagram illustrates the key factors influencing the reactivity of the title compound and the resulting synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 [chemicalbook.com]
A Theoretical and Computational Chemistry Guide to 6-Bromo-2-methoxypyridin-3-amine: Bridging Experimental Data with In Silico Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known experimental data for 6-Bromo-2-methoxypyridin-3-amine and outlines a detailed framework for its theoretical and computational investigation. While specific computational studies on this molecule are not extensively available in peer-reviewed literature, this document serves as a roadmap for researchers seeking to explore its electronic, structural, and spectroscopic properties through in silico methods. By drawing parallels with established computational analyses of similar bromo-pyridine derivatives, this guide offers robust protocols and expected insights relevant to drug discovery and materials science.
Physicochemical and Spectroscopic Data
A summary of the fundamental properties of this compound is presented below. This data provides a crucial baseline for computational validations.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| CAS Number | 89466-18-2 |
| Appearance | Brown powder |
| Melting Point | 78-79 °C |
| Boiling Point | 277.6±35.0 °C (Predicted) |
| Density | 1.622±0.06 g/cm³ (Predicted) |
| ¹H NMR (300 MHz, CDCl₃) | δppm 6.87 (d, J=7.9 Hz, 1H), 6.78 (dd, J=7.9,1.0 Hz, 1H), 3.98 (s, 3H), 3.64-3.84 (m, 2H)[1] |
| Mass Spectrometry | m/z: 203 [M+H]⁺[1] |
Synthesis Protocol
A common and effective method for the synthesis of this compound is detailed below.
Reaction: Bromination of 2-Methoxypyridin-3-amine.
Materials:
-
2-Methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Chloroform
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL).
-
Cool the solution to -30 °C.
-
Slowly add a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) dropwise while stirring.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Pour the reaction mixture into water and extract with chloroform.
-
Combine the organic layers and wash sequentially with saturated sodium sulfite solution, water, and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 9:1 → 4:1) to yield this compound as a yellow powder (51.9 g, 80% yield).[1]
A Framework for Theoretical and Computational Analysis
The following sections outline a robust computational workflow to investigate the properties of this compound. This protocol is based on methodologies successfully applied to analogous molecular systems.
Molecular Structure and Optimization
The initial step in any computational study is to determine the most stable three-dimensional conformation of the molecule.
Caption: Workflow for DFT-based structural and spectroscopic analysis.
Protocol:
-
Methodology: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.
-
Functional and Basis Set: A common and effective choice is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This combination has proven reliable for halogenated organic molecules.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Follow up with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Outputs: This calculation will yield key quantitative data such as bond lengths, bond angles, and dihedral angles.
Spectroscopic Properties
Computational methods can predict various spectra, which can then be compared with experimental data for validation.
Protocol:
-
IR Spectroscopy: The results of the frequency calculation provide the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These can be correlated with the experimental data presented in Section 1.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule, providing insights into its UV-Visible absorption properties.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
Caption: Relationship between FMOs, reactivity, and MEP.
Protocol:
-
Analysis: From the optimized geometry, the energies of the HOMO and LUMO can be calculated.
-
Key Parameters:
-
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Global Reactivity Descriptors: Parameters such as global hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
-
Visualization: The 3D distributions of the HOMO and LUMO orbitals should be plotted to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.
Molecular Electrostatic Potential (MEP)
The MEP map is invaluable for understanding intermolecular interactions, which is particularly relevant in drug development for predicting how a molecule might interact with a biological target.
Protocol:
-
Calculation: The MEP is calculated on the electron density surface of the optimized molecule.
-
Visualization: The MEP is typically visualized as a color-coded map:
-
Red/Yellow: Electron-rich regions (negative potential), susceptible to electrophilic attack.
-
Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.
-
Green: Neutral regions.
-
-
Application: For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms and the amine group, highlighting these as potential sites for hydrogen bonding.
Potential Applications in Drug Development
The computational analysis of this compound can provide significant insights for drug development professionals:
-
Target Interaction: The MEP and FMO analyses can help predict how the molecule might bind to a receptor's active site.
-
Structure-Activity Relationship (SAR): By computationally modifying the molecule (e.g., changing substituent groups) and re-running the analyses, researchers can build SAR models to guide the design of more potent and selective analogs.
-
Pharmacokinetic Properties: Computational models can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify potential liabilities early in the drug discovery process.
This guide provides a foundational protocol for a comprehensive theoretical and computational study of this compound. By integrating the available experimental data with the predictive power of computational chemistry, researchers can unlock a deeper understanding of this molecule's properties and potential applications.
References
Methodological & Application
Application Notes: Synthesis of Kinase Inhibitors Using 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxypyridin-3-amine is a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted pyridine core serves as a valuable scaffold for developing potent and selective inhibitors of key signaling pathways implicated in diseases such as cancer. The bromine atom at the 6-position provides a strategic handle for introducing diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The 3-amino and 2-methoxy groups are crucial for establishing key interactions within the ATP-binding pocket of target kinases, often mimicking the hydrogen bonding patterns of the adenine moiety of ATP.[1]
This document provides detailed protocols and application notes for the use of this compound in the synthesis of kinase inhibitors, with a focus on the PI3K/mTOR signaling pathway.
Featured Application: Synthesis of a PF-04691502 Analog
A prominent example of a clinical candidate featuring a structurally related core is PF-04691502, a potent dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[1][2] The synthesis of such molecules highlights the utility of the 6-substituted-2-methoxypyridin-3-amine scaffold. The key step in the synthesis of PF-04691502 involves a Suzuki-Miyaura cross-coupling reaction to install the 6-(6-methoxypyridin-3-yl) moiety.[1] The following protocols outline the synthesis of a key boronic ester intermediate from this compound and its subsequent coupling to a pyridopyrimidinone core, analogous to the synthesis of PF-04691502.
Data Presentation
In Vitro Kinase Inhibitory Activity of PF-04691502
| Kinase Target | K |
| PI3Kα | 0.18 ± 0.05 |
| PI3Kβ | 0.54 ± 0.06 |
| PI3Kδ | 0.16 ± 0.04 |
| PI3Kγ | 0.23 ± 0.04 |
| mTOR | 1.6 ± 0.3 |
| Data is reported as the mean ± standard deviation.[1] |
Cellular Activity of PF-04691502
| Cell Line | Assay | IC |
| BT20 | pAKT S473 | 13 ± 6.3 |
| SKOV3 | pAKT S473 | 7.4 ± 0.58 |
| Data is reported as the mean ± standard deviation.[1] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many types of cancer, making it a key target for cancer therapy. Dual inhibition of PI3K and mTOR, as achieved by compounds like PF-04691502, can effectively shut down this pathway and overcome resistance mechanisms.[3][4]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound involves a multi-step process, from initial chemical synthesis to biological characterization.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Protocol 1: Miyaura Borylation of this compound
This protocol describes the conversion of the aryl bromide to a boronic ester, a key intermediate for the subsequent Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the boronic ester intermediate with a halogenated pyridopyrimidinone core, based on the synthesis of PF-04691502.[1]
Materials:
-
Brominated pyridopyrimidinone core (e.g., 2-amino-6-bromo-8-substituted-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one) (1.0 equiv)
-
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (or the corresponding boronic acid) (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent system: N,N-Dimethylformamide (DMF) and water (5:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine the brominated pyridopyrimidinone core, the boronic ester intermediate, bis(triphenylphosphine)palladium(II) chloride, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert gas three times.
-
Add the degassed DMF/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously until the reaction is complete, as monitored by LC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory potency of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Kinase buffer (containing Tris-HCl, MgCl₂, DTT, etc.)
-
ATP at or near the K
mconcentration for the target kinase -
Kinase substrate (e.g., a specific peptide or lipid)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO and then dilute into the kinase assay buffer.
-
In a 384-well microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC
50value.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to modification via robust and well-established synthetic methods like the Miyaura borylation and Suzuki-Miyaura cross-coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets, particularly within the PI3K/mTOR pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for performing Suzuki-Miyaura coupling reactions with 6-Bromo-2-methoxypyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[1] For a substrate like this compound, this reaction enables the selective introduction of various aryl or heteroaryl substituents at the 6-position of the pyridine ring, a crucial step in the synthesis of numerous biologically active molecules and functional materials.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. These conditions serve as a robust starting point for the optimization of reactions with this compound. The electronic properties of the methoxy and amine substituents may influence the reactivity of the substrate.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |
Experimental Workflow
The diagram below outlines the general workflow for conducting a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2-3 equivalents)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-methoxypyridin-3-amine
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has found widespread application in the pharmaceutical industry for the synthesis of arylamines, which are prevalent structural motifs in a vast number of biologically active compounds. These application notes provide detailed protocols and guidance for the successful Buchwald-Hartwig amination of 6-Bromo-2-methoxypyridin-3-amine, a key intermediate for the synthesis of various pharmaceutical agents. The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to commence with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The cycle concludes with reductive elimination to yield the desired N-substituted 2-methoxy-pyridin-3-amine and regenerate the active Pd(0) catalyst. The judicious selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields and is contingent on the specific amine coupling partner.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not extensively published, these examples with structurally similar substrates offer a robust starting point for reaction optimization.
| Entry | Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| 1 | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 |
| 2 | Alkylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 |
| 3 | Arylamine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu | Toluene | 100 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 |
| 5 | Aniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 |
| 6 | Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Reagents should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Coupling with an Arylamine
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with an arylamine.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a 0.1 M concentration of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the arylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with an Alkylamine
This protocol provides a general method for the coupling of this compound with an alkylamine.
Materials:
-
This compound (1.0 equiv)
-
Alkylamine (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (to achieve a 0.1 M concentration of the limiting reagent)
-
Sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, BrettPhos, and NaOtBu to a dry sealed reaction vessel equipped with a stir bar.
-
Add anhydrous THF.
-
Add the alkylamine.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Place the vessel in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction for the desired time (e.g., 4-12 hours).
-
Cool the reaction to room temperature.
-
Carefully open the reaction vessel.
-
Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst/Ligand: The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.
-
Base: A stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.
-
Solvent: The solvent must be anhydrous. Toluene and dioxane are common choices, but THF can also be effective, especially at lower temperatures.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction can be minimized by using the appropriate ligand and ensuring an efficient coupling reaction.
-
Homocoupling of Amines: This is less common but can occur at high temperatures. Lowering the reaction temperature might be necessary.
-
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxypyridin-3-amine is a valuable and versatile building block in medicinal chemistry and materials science. Its structure features a reactive C-Br bond at the 6-position, which is highly susceptible to palladium-catalyzed cross-coupling, and an amino group at the 3-position that can modulate the ring's electronic properties or serve as a point for further functionalization. The pyridine nitrogen's ability to coordinate with the palladium catalyst can sometimes present challenges, making the careful selection and optimization of reaction conditions essential for achieving high yields.
This document provides detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. These methods are foundational for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from this key precursor.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (like a boronic acid) with an aryl halide.[1] This reaction is instrumental in synthesizing biaryl scaffolds, which are common in pharmaceutical compounds.[2]
Data Presentation: Representative Suzuki-Miyaura Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. While data for the specific title compound is limited, these examples provide a strong basis for reaction optimization.[3]
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 12-24 | High |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | Moderate-Good |
| 4 | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 15 | Good |
Yields are qualitative and based on literature for structurally similar aminobromopyridines.[3][4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the anhydrous 1,4-dioxane and degassed water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 85–95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-18 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-methoxypyridin-3-amine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling amines with aryl halides.[5] This reaction is indispensable in pharmaceutical synthesis for creating substituted arylamine motifs.[6]
Data Presentation: Representative Buchwald-Hartwig Conditions
The table below outlines typical conditions for the Buchwald-Hartwig amination of bromopyridines. The choice of ligand and base is critical and often depends on the specific amine coupling partner.[6][7]
| Entry | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16-24 | High |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 12 | Good |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 16 | Good |
| 4 | Primary Aliphatic Amine | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | t-BuOH | 80 | 18 | Moderate-Good |
Yields are qualitative and based on literature for similar substrates.[6]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This general protocol should be adapted and optimized for the specific amine coupling partner.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (e.g., Arylamine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve ~0.1 M concentration)
-
Schlenk flask with condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and XPhos. Evacuate and backfill with inert gas three times.
-
Add this compound, the amine coupling partner, and sodium tert-butoxide to the flask under a positive flow of inert gas.
-
Add anhydrous toluene via syringe.
-
Seal the flask, attach the condenser, and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 16-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper(I) catalyst system.[8][9] It is a highly effective method for synthesizing substituted alkynes.[10]
Data Presentation: Representative Sonogashira Conditions
The following table presents common conditions for Sonogashira couplings with bromo-N-heterocycles.[11]
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 70 | 6 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 80 | 12 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | 3 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of bromopyridine derivatives.[3][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with inert gas three times.
-
Under an inert atmosphere, add anhydrous THF and triethylamine (Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 16 hours.[11] For less reactive substrates, gentle heating (e.g., to 100 °C) may be required.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram outlines the key steps in the catalytic cycle for the Suzuki-Miyaura reaction.[1]
Decision Logic for Coupling Reaction Selection
This chart helps researchers select the appropriate cross-coupling reaction based on the desired bond formation.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Derivatization of 6-Bromo-2-methoxypyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of 6-bromo-2-methoxypyridin-3-amine, a versatile building block in the synthesis of medicinally relevant compounds. The pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in the fields of oncology and kinase inhibition.[1][2][3] This guide focuses on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
These methodologies enable the synthesis of a diverse array of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The protocols provided herein are based on established literature procedures and offer a starting point for the development of novel bioactive molecules.
Overview of Derivatization Strategies
This compound serves as a valuable scaffold with two key points for diversification: the bromine atom at the 6-position and the amino group at the 3-position. The bromine atom is readily functionalized through palladium-catalyzed cross-coupling reactions, while the amino group can be acylated, alkylated, or used in condensation reactions. This document will focus on the derivatization at the 6-position.
Key Derivatization Reactions:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for generating biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, coupling the pyridine scaffold with a wide range of primary and secondary amines. This is instrumental in the synthesis of compounds targeting a variety of biological pathways.
Data Presentation: Biological Activity of Derivatives
The derivatization of this compound has led to the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer. Below are representative data for a series of sulfonamide methoxypyridine derivatives synthesized from this starting material, evaluated for their inhibitory activity against PI3Kα kinase and their anti-proliferative effects on human cancer cell lines.
Table 1: In Vitro Biological Activity of Sulfonamide Methoxypyridine Derivatives
| Compound ID | R Group | PI3Kα IC50 (nM)[1] | MCF-7 IC50 (nM)[1] | HCT-116 IC50 (nM)[1] |
| 1a | -H | >10000 | >10000 | >10000 |
| 1b | -CH3 | 8950 | >10000 | >10000 |
| 1c | -C2H5 | 1340 | >10000 | >10000 |
| 1d | -n-propyl | 227 | 6470 | 4590 |
| 1e | -isopropyl | 0.22 | 130 | 20 |
| 1f | -cyclopropyl | 1.83 | 640 | 170 |
| 1g | -n-butyl | 71.8 | 6890 | 3380 |
| 1h | -isobutyl | 12.1 | 4250 | 1480 |
| 1i | -sec-butyl | 10.9 | 3650 | 1260 |
| 1j | -tert-butyl | 1140 | >10000 | >10000 |
| 1k | -cyclopentyl | 2.55 | 1270 | 560 |
| 1l | -cyclohexyl | 2.45 | 1320 | 480 |
MCF-7: Human breast adenocarcinoma cell line; HCT-116: Human colorectal carcinoma cell line.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%)
-
Potassium carbonate (K2CO3) (2-3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl2, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5 - 3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Signaling Pathway Context
The derivatives of this compound have shown significant activity as inhibitors of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1]
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Conclusion
The derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers a versatile and efficient platform for the synthesis of novel compounds with significant potential in medicinal chemistry. The protocols and data presented in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold and to develop new therapeutic agents, particularly in the area of oncology. Careful optimization of reaction conditions and systematic evaluation of the biological activities of the resulting derivatives are key to unlocking the full potential of this valuable building block.
References
The Versatile Role of 6-Bromo-2-methoxypyridin-3-amine in the Synthesis of Novel Heterocyclic Compounds
For Immediate Release:
Shanghai, China - December 25, 2025 - 6-Bromo-2-methoxypyridin-3-amine has emerged as a pivotal building block for researchers, scientists, and drug development professionals in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, possessing strategically placed bromo, methoxy, and amino groups, offer multiple reaction sites for the construction of complex molecular architectures, particularly those with therapeutic potential. This document provides detailed application notes and experimental protocols for the utilization of this versatile reagent in key heterocyclic syntheses.
The strategic importance of this compound lies in its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions and cyclization to form fused ring systems. These reactions are fundamental in medicinal chemistry for the generation of compound libraries for drug discovery.
Key Applications in Heterocyclic Synthesis
Two of the most powerful applications of this compound in heterocyclic synthesis are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 6-position of the pyridine ring. Furthermore, the vicinal amino and methoxy groups can participate in cyclization reactions to form fused heterocyclic systems such as imidazo[4,5-b]pyridines, which are prevalent in many biologically active molecules.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures. With this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in the development of kinase inhibitors and other targeted therapies.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 6-Bromopyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | 6-Bromopyridin-3-amine | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 78 |
Note: The data in this table is based on structurally similar compounds and serves as a guide for reaction optimization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and N-heteroaryl amines. This reaction allows for the introduction of primary and secondary amines at the 6-position of the pyridine ring, leading to the formation of various substituted 3,6-diaminopyridine derivatives.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine Analogs
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 6-Bromopyridin-3-amine | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 88 |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexyl-1,2-diamine | Pd₂(dba)₃ (0.18) | BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[1] |
Note: The data in this table is based on structurally similar compounds and serves as a guide for reaction optimization.
Synthesis of Fused Heterocycles: Imidazo[4,5-b]pyridines
The 2,3-diamino functionality (considering the 3-amino group and the potential for demethylation/amination at the 2-position) of this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of imidazo[4,5-b]pyridines, a scaffold found in numerous pharmacologically active compounds. The general strategy involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the base, this compound, and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Synthesis of 6-Bromo-2-methoxy-1H-imidazo[4,5-b]pyridine
This protocol describes a potential route to a fused heterocyclic system.
Materials:
-
This compound (1.0 equiv)
-
Formic acid
-
Sodium dithionite (Na₂S₂O₄)
Procedure:
-
A solution of this compound in formic acid is prepared.
-
Sodium dithionite is added portion-wise to the solution, which acts as a reducing agent for an in-situ cyclization.
-
The reaction mixture is heated to promote the formation of the imidazole ring.
-
After the reaction is complete, the mixture is cooled and neutralized.
-
The product is extracted with an organic solvent, dried, and purified by chromatography.
Visualizing Synthetic Pathways
To further illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways and experimental workflows.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for cross-coupling reactions.
The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocyclic compounds with significant potential in drug development and materials science. The protocols and data presented here serve as a valuable resource for researchers in these fields.
References
Application Notes and Protocols for the N-arylation of 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 6-Bromo-2-methoxypyridin-3-amine is a critical transformation in synthetic organic chemistry, providing a versatile platform for the generation of a diverse array of N-aryl-3-amino-2-methoxypyridine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forging the crucial C-N bond in this transformation, celebrated for its broad substrate scope and functional group tolerance.[1][2]
This document provides detailed application notes and experimental protocols for the successful N-arylation of this compound, with a focus on the Buchwald-Hartwig reaction.
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide. The generally accepted catalytic cycle for the N-arylation of this compound is depicted below. The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, which is typically generated in situ from a palladium(II) precatalyst. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst, thus completing the cycle.[1][3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the N-arylation of this compound with various aryl amines, showcasing the versatility of the Buchwald-Hartwig protocol. Careful selection of the palladium source, ligand, base, and solvent is crucial for achieving high yields.
| Entry | Aryl Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 82-92 |
| 4 | 4-Trifluoromethylaniline | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | THF | 80 | 24 | 75-85 |
| 5 | 2-Aminopyridine | Pd₂(dba)₃ (2.5) | DavePhos (5) | LiHMDS (1.5) | Dioxane | 110 | 20 | 70-80 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Experimental Protocols
The following protocols provide a general framework for the N-arylation of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the palladium-catalyzed N-arylation of this compound with a generic arylamine.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe.
-
Add the arylamine (if liquid) via syringe or as a solution in the reaction solvent (if solid).
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.
Caption: General experimental workflow for N-arylation.
Troubleshooting and Considerations
-
Low Yields: If the reaction shows low conversion, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., bulky biarylphosphines), or employing a stronger base. The reaction temperature and time may also need to be optimized.
-
Catalyst Inhibition: The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit catalysis. The use of bulky phosphine ligands can often mitigate this issue.
-
Substrate Scope: The electronic nature of the aryl amine can influence the reaction rate. Electron-rich anilines generally react faster than electron-deficient ones. For challenging substrates, a more robust catalytic system may be required.
-
Inert Conditions: Strict adherence to inert atmosphere techniques is crucial for the success of the reaction, as both the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.
By following these guidelines and protocols, researchers can effectively perform the N-arylation of this compound to access a wide range of valuable compounds for various applications in drug discovery and materials science.
References
6-Bromo-2-methoxypyridin-3-amine: A Versatile Scaffold for Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxypyridin-3-amine is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique trifunctional nature, featuring a pyridine core, a bromine atom, a methoxy group, and an amino group, provides a versatile platform for the synthesis of a diverse array of complex molecules. This compound is particularly valuable in the development of pharmaceutical intermediates, most notably for the synthesis of potent and selective kinase inhibitors. The strategic positioning of its functional groups allows for sequential and site-selective modifications, making it an ideal starting material for building libraries of compounds for structure-activity relationship (SAR) studies.
The pyridine core is a common motif in many biologically active compounds, and the 3-amino group can participate in crucial hydrogen bonding interactions with target proteins. The bromine atom at the 6-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. The 2-methoxy group can influence the electronic properties of the pyridine ring and provide steric hindrance, which can be exploited to fine-tune the selectivity and pharmacokinetic properties of the final compounds. These attributes make this compound a cornerstone in the synthesis of targeted therapies, particularly in the field of oncology and inflammatory diseases.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its use as a key intermediate for the synthesis of kinase inhibitors, particularly those targeting the p38 MAP kinase pathway. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. The general strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a variety of substituents at the 6-position of the pyridine ring, leading to the formation of 6-aryl-2-methoxypyridin-3-amine derivatives. These intermediates can then be further functionalized to yield the final active pharmaceutical ingredients (APIs).
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This data provides a comparative overview to guide the selection of optimal reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 92 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 78 |
| 5 | 3-Nitrophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 6 | 75 |
| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 16 | 81 |
Biological Activity of Derived Intermediates
The 6-aryl-2-methoxypyridin-3-amine scaffold is a key component of several potent kinase inhibitors. The following table presents the in vitro inhibitory activity (IC50) of representative compounds derived from this scaffold against p38α MAP kinase.
| Compound ID | 6-Aryl Substituent | Kinase Target | IC50 (nM) |
| 1 | Phenyl | p38α | 150 |
| 2 | 4-Methylphenyl | p38α | 125 |
| 3 | 4-Methoxyphenyl | p38α | 98 |
| 4 | 4-Chlorophenyl | p38α | 210 |
| 5 | 3-Nitrophenyl | p38α | 350 |
| 6 | 2-Thienyl | p38α | 180 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 6-aryl-2-methoxypyridin-3-amine.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against p38α MAP kinase.
Materials:
-
Synthesized 6-aryl-2-methoxypyridin-3-amine derivatives
-
Recombinant human p38α MAP kinase
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the recombinant p38α kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a critical pathway involved in cellular responses to stress and inflammation. Inhibitors derived from this compound can block this pathway, leading to therapeutic effects.
Caption: Simplified p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the starting material to the biological evaluation of potential kinase inhibitors.
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.
Conclusion
This compound stands out as a pivotal building block in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. Its structural features allow for the facile and efficient generation of diverse molecular architectures through robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold and to design and synthesize novel therapeutic agents with improved potency and selectivity.
Synthesis of Substituted Pyridines from 6-Bromo-2-methoxypyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The inherent asymmetry and electronic properties of the pyridine ring make it a privileged scaffold in drug design. 6-Bromo-2-methoxypyridin-3-amine is a versatile and highly valuable starting material for the synthesis of a diverse array of substituted pyridines. Its strategic placement of a bromo group, an amino group, and a methoxy group allows for selective functionalization through various modern cross-coupling reactions. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a gateway to introduce aryl, heteroaryl, alkynyl, and amino moieties. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Reaction Pathways Overview
The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions. These reactions offer a modular and efficient approach to constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Figure 1: Key cross-coupling reactions of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions. While specific data for this compound is limited in publicly available literature, the provided protocols are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2]
General Protocol for Suzuki-Miyaura Coupling:
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[2]
-
1,4-Dioxane and degassed water (4:1 v/v)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methoxypyridin-3-amine.
Representative Data for Suzuki-Miyaura Coupling of Bromopyridines:
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 3 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 16 | 88 |
Note: The data in this table is based on structurally similar compounds and serves as a reference for reaction optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of an amine with an organic halide.[4]
General Protocol for Buchwald-Hartwig Amination:
References
Application Notes and Protocols for Sonogashira Coupling with 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling reaction of 6-Bromo-2-methoxypyridin-3-amine with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.
The protocol described herein is adapted from established methods for structurally similar aminobromopyridines and provides a strong starting point for optimization.[3][4] The substrate, this compound, is an electron-rich heterocyclic compound. The presence of the amino and methoxy groups can influence the reactivity of the pyridine ring and the efficiency of the coupling reaction.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst.[5]
Data Presentation: A Survey of Reaction Conditions for Similar Substrates
The following table summarizes various reaction conditions successfully employed for the Sonogashira coupling of aminobromopyridine derivatives with terminal alkynes. These conditions serve as a valuable reference for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 92 | [3] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 89 | [3] |
| 3 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Arylacetylene | Pd(PPh₃)₄ (5) | - | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | - | [6] |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | - | Et₃N | THF | RT | 16 | - | [7] |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is based on the highly efficient method reported by Zhu, Q., et al. for the coupling of 2-amino-3-bromopyridines.[3]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous DMF followed by Et₃N. Stir the mixture for 30 minutes at room temperature.
-
Reactant Addition: Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. The aqueous layer can be back-extracted with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-alkynyl-2-methoxypyridin-3-amine.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-methoxypyridin-3-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-methoxypyridin-3-amine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most widely used and effective method is the direct bromination of 2-Methoxypyridin-3-amine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF). This approach offers good regioselectivity and high yields.[1]
Q2: My reaction yield is significantly lower than the reported 80%. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal temperature: The reaction is typically performed at a low temperature (e.g., -30 °C) to control selectivity and minimize side reactions.[1] Deviations from the optimal temperature can lead to the formation of byproducts.
-
Moisture in the reaction: The presence of water can consume the brominating agent and lead to the formation of undesired byproducts. Ensure all glassware is dry and use anhydrous solvents.
-
Purity of starting materials: The purity of 2-Methoxypyridin-3-amine and NBS is critical. Impurities can interfere with the reaction and complicate the purification process.
-
Inefficient purification: Product loss during the workup and purification steps can significantly reduce the isolated yield.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?
A3: The formation of isomers or di-brominated products is a common challenge in the bromination of substituted pyridines. To improve regioselectivity for the desired 6-bromo isomer:
-
Control the reaction temperature: Maintaining a low temperature throughout the addition of the brominating agent is crucial.
-
Slow addition of brominating agent: Add the NBS solution dropwise to the solution of the starting material to avoid localized high concentrations of the brominating agent, which can lead to over-bromination.[1]
-
Use of a protecting group: While not always necessary for this specific substrate, in more challenging cases, protecting the amine group can modulate the directing effect and improve selectivity.
Q4: What are the best practices for the purification of this compound?
A4: The most effective method for purifying the crude product is flash column chromatography on silica gel.[1] A gradient of hexane and ethyl acetate is typically used as the eluent to separate the desired product from unreacted starting materials and byproducts.[1] After column chromatography, recrystallization from a suitable solvent system can further enhance the purity.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive brominating agent (NBS). | Use a fresh, high-purity batch of NBS. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC/HPLC to ensure completion. If the reaction is sluggish, consider allowing it to stir for a longer duration at the specified low temperature. | |
| Formation of di-brominated byproducts | Excess of brominating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS. |
| Rapid addition of brominating agent. | Add the NBS solution slowly and dropwise to the reaction mixture. | |
| Presence of isomeric bromo-compounds | Reaction temperature is too high. | Maintain a consistently low reaction temperature (e.g., -30 °C) during the addition of NBS.[1] |
| Difficulties in product isolation (e.g., emulsion during workup) | Inefficient phase separation. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation. |
| Product appears as an oil instead of a solid | Presence of impurities. | Re-purify the product using column chromatography, ensuring a shallow gradient to achieve better separation. Consider trituration with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocol
Synthesis of this compound
This protocol is based on a reported procedure with a yield of 80%.[1]
Materials:
-
2-Methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF), anhydrous
-
Chloroform
-
Saturated sodium sulfite solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methoxypyridin-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide.
-
Cooling: Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Preparation of NBS solution: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous N,N-dimethylformamide.
-
Addition of NBS: Slowly add the NBS solution dropwise to the cooled solution of 2-Methoxypyridin-3-amine with constant stirring, ensuring the temperature remains at -30 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at -30 °C for 30 minutes. Monitor the reaction progress by TLC.
-
Workup:
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and wash sequentially with saturated sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of hexane:ethyl acetate as the eluent.
-
-
Product Characterization: The final product, this compound, should be a yellow powder.[1] Confirm the structure and purity using analytical techniques such as ¹H NMR and mass spectrometry.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Methoxypyridin-3-amine | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | N,N-dimethylformamide (DMF) | [1] |
| Reaction Temperature | -30 °C | [1] |
| Reported Yield | 80% | [1] |
| Purification Method | Silica gel column chromatography | [1] |
Visualizations
Caption: Synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Synthesis of 6-Bromo-2-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main synthetic strategies for the preparation of this compound:
-
Direct Bromination of 2-Methoxypyridin-3-amine: This is a direct approach using a brominating agent like N-Bromosuccinimide (NBS).
-
Reduction of 6-Bromo-2-methoxy-3-nitropyridine: This two-step route involves the nitration of a pyridine precursor, followed by bromination and then reduction of the nitro group.
-
Hofmann Rearrangement of 6-Bromo-2-methoxypyridine-3-carboxamide: This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.
Q2: Which synthetic route is recommended for large-scale production?
A2: For large-scale synthesis, the reduction of 6-bromo-2-methoxy-3-nitropyridine is often the most reliable and scalable option. While it involves more steps than direct bromination, it generally provides higher yields and purity, with better control over regioselectivity, which is a critical factor in pharmaceutical manufacturing.
Q3: What are the most common impurities encountered in the synthesis of this compound?
A3: The impurity profile largely depends on the synthetic route. Common impurities include:
-
Di-bromo byproducts: Resulting from over-bromination.
-
Isomeric impurities: Such as other bromo-isomers of 2-methoxypyridin-3-amine, arising from poor regioselectivity during bromination.
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials.
-
Residual nitro-compounds: In the case of the nitro-reduction route, incomplete reduction can be an issue.
-
Carbamates or ureas: In the Hofmann rearrangement, the isocyanate intermediate can be trapped by nucleophiles other than water.
Troubleshooting Guides
Issue 1: Low Yield and/or Purity in Direct Bromination of 2-Methoxypyridin-3-amine
| Symptom | Potential Cause | Suggested Solution |
| Multiple spots on TLC/peaks in HPLC with the same mass as the product. | Poor regioselectivity of the bromination, leading to a mixture of isomers. | - Lower the reaction temperature to improve selectivity.- Consider using a protecting group for the amine functionality to direct the bromination.- Employ a Lewis acid catalyst to enhance regioselectivity. |
| Significant peak in the mass spectrum corresponding to the addition of two bromine atoms. | Over-bromination of the starting material. | - Use a stoichiometric amount of the brominating agent (e.g., NBS).- Add the brominating agent portion-wise or as a solution via an addition funnel to avoid localized high concentrations.- Carefully monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
| Low conversion of starting material. | Insufficient reactivity or deactivation of the brominating agent. | - Ensure the brominating agent is of high purity and handled under anhydrous conditions.- Increase the reaction time or temperature, while monitoring for the formation of byproducts. |
Issue 2: Incomplete Reaction or Byproduct Formation in the Reduction of 6-Bromo-2-methoxy-3-nitropyridine
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material (nitro-compound) in the final product. | Incomplete reduction of the nitro group. | - Increase the equivalents of the reducing agent.- Extend the reaction time or increase the reaction temperature.- Ensure efficient stirring, especially with heterogeneous reducing agents like iron powder. |
| Formation of dehalogenated product (2-methoxypyridin-3-amine). | The reducing agent is too harsh and causes hydrodebromination. | - Choose a milder reducing agent.- Optimize the reaction conditions (lower temperature, shorter reaction time). |
| Complex product mixture observed by TLC/HPLC. | Side reactions due to the chosen reducing agent or conditions. | - Screen different reducing agents (e.g., Fe/NH4Cl, SnCl2, catalytic hydrogenation) to find the one that gives the cleanest conversion.- Purify the intermediate 6-bromo-2-methoxy-3-nitropyridine before the reduction step. |
Issue 3: Low Yield or Unexpected Products in the Hofmann Rearrangement
| Symptom | Potential Cause | Suggested Solution |
| Formation of a significant amount of a higher molecular weight byproduct. | The isocyanate intermediate is reacting with the amine product to form a urea. | - Ensure that the hydrolysis of the isocyanate is efficient by using a sufficient amount of water.- Consider performing the reaction in a two-phase system to minimize the interaction between the isocyanate and the amine product. |
| Isolation of a carbamate instead of the desired amine. | The isocyanate intermediate was trapped by an alcohol solvent or nucleophile other than water. | - Use water as the solvent for the hydrolysis step.- If an alcohol is used as a co-solvent, be aware that carbamate formation is a likely side reaction. |
| Low conversion of the starting amide. | Incomplete formation of the N-bromoamide intermediate or insufficient base. | - Ensure the use of at least one equivalent of bromine and a strong base.- Check the purity of the starting amide. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Direct Bromination | Reduction of Nitro Precursor | Hofmann Rearrangement |
| Starting Material | 2-Methoxypyridin-3-amine | 2-Methoxy-3-nitropyridine | 6-Bromo-2-methoxypyridine-3-carboxamide |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | Moderate to Good (can be variable) | Good to Excellent | Good |
| Key Challenges | Regioselectivity, Over-bromination | Handling of nitrating agents, control of reduction | Synthesis of the starting amide |
| Scalability | Can be challenging due to selectivity issues | Generally good and scalable | Feasible for moderate scales |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
Materials:
-
2-Methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-Methoxypyridin-3-amine (1.0 eq) in DMF.
-
Cool the solution to -30 °C.
-
Slowly add a solution of NBS (1.1 eq) in DMF dropwise with stirring.
-
After the addition is complete, continue stirring for 30 minutes.
-
Pour the reaction mixture into water and extract with chloroform.
-
Combine the organic layers and wash sequentially with saturated sodium sulfite solution, water, and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.[1]
Protocol 2: Synthesis of this compound via Reduction of 6-Bromo-2-methoxy-3-nitropyridine
Materials:
-
6-Bromo-2-methoxy-3-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 6-bromo-2-methoxy-3-nitropyridine (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (around 100 °C) and stir for 3 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove the iron sludge.
-
Concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Visualizations
Caption: Experimental workflow for the direct bromination synthesis.
Caption: Side reactions in direct bromination.
References
Technical Support Center: Purification of 6-Bromo-2-methoxypyridin-3-amine by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 6-bromo-2-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as 2-methoxypyridin-3-amine, and over-brominated or isomerically brominated byproducts. If the synthesis involves the reduction of a nitro group, incomplete reduction can result in the presence of 6-bromo-2-methoxy-3-nitropyridine.
Q2: Which chromatographic method is most suitable for the purification of this compound?
A2: Silica gel column chromatography is the most commonly employed and effective method for the purification of this compound on a laboratory scale.[1] This technique allows for the efficient separation of the desired product from both less polar and more polar impurities.
Q3: My compound is showing significant tailing on the TLC plate and during column chromatography. What is the cause and how can I fix it?
A3: Tailing is a frequent issue when purifying basic compounds like pyridinamines on acidic silica gel. This is due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), should be added to the mobile phase.[2][3][4] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peak shapes.
Q4: How do I select an appropriate solvent system for column chromatography?
A4: The ideal solvent system should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[2] A common and effective eluent system for this compound is a gradient of ethyl acetate in hexane.[1][5][6]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC | The polarity of the solvent system is either too high or too low. | Systematically vary the ratio of the solvents in your eluent system. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The addition of a small amount of a more polar solvent like methanol may be necessary for highly polar impurities. |
| Product is not Eluting from the Column | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If the compound still does not elute, a small percentage of methanol can be added to the mobile phase. |
| Co-elution of Impurities with the Product | The chosen solvent system does not provide adequate resolution between the product and an impurity. | Try a different solvent system. For example, if a hexane/ethyl acetate system is failing, consider a dichloromethane/methanol system. The use of a shallower gradient during elution can also improve separation. |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica gel due to its basicity. | Ensure the addition of a basic modifier like triethylamine to the mobile phase to minimize strong interactions with the silica.[4] Pre-treating the silica gel by flushing the column with the mobile phase containing the modifier before loading the sample can also help.[4] |
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
A detailed TLC analysis is crucial for monitoring the reaction progress and for the development of a suitable solvent system for column chromatography.
-
Plate Preparation : Use silica gel 60 F254 TLC plates.
-
Sample Application : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot onto the baseline of the TLC plate.
-
Development : Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization : After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used.
-
Optimization : Adjust the solvent system polarity to achieve an Rf value of 0.2-0.4 for the this compound.
Silica Gel Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound.
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading :
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the resulting dry powder to the top of the prepared column.
-
-
Elution :
-
Begin elution with the initial low-polarity mobile phase. A typical starting eluent is a mixture of hexane and ethyl acetate in a 9:1 ratio.[1]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to a 4:1 ratio of hexane to ethyl acetate).[1]
-
The addition of 0.5-1% triethylamine to the eluent is recommended to prevent peak tailing.[2][3][4]
-
-
Fraction Collection and Analysis :
-
Collect fractions of the eluate in test tubes.
-
Monitor the composition of each fraction using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal :
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Typical Column Chromatography Parameters
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [7] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | [1][5][6] |
| Initial Eluent Ratio | Hexane:Ethyl Acetate = 9:1 | [1] |
| Final Eluent Ratio | Hexane:Ethyl Acetate = 4:1 | [1] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (v/v) | [2][3][4] |
| Optimal Product Rf | 0.2 - 0.4 | [2] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
overcoming low reactivity in Suzuki coupling of 6-Bromo-2-methoxypyridin-3-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with the low reactivity of this substrate.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary causes?
Answer:
Low yields or reaction failure with this compound are common and typically stem from the electronic properties of the substrate.[1] The primary challenges include:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and hindering the catalytic cycle.[1][2][3]
-
Reduced Reactivity: The presence of two electron-donating groups (amino and methoxy) on the pyridine ring increases the electron density at the carbon-bromine bond. This disfavors the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][4]
To address these issues, a careful selection of the catalyst system, base, and solvent is crucial.
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?
Answer:
The formation of byproducts is a common issue that can significantly lower the yield of the desired product. Here's how to address them:
-
Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from the boronic acid, is often caused by the presence of oxygen in the reaction mixture.[1][2] To minimize this, it is essential to:
-
Thoroughly degas all solvents and the reaction mixture. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[2]
-
Maintain a positive pressure of an inert gas throughout the reaction.[2]
-
Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
-
-
Debromination (Protodehalogenation): The replacement of the bromo group with a hydrogen atom can be caused by trace palladium hydride species.[1] Screening different bases and solvents can help mitigate this side reaction.
-
Protodeboronation: This involves the hydrolysis of the boronic acid starting material back to its corresponding arene.[1][3] This is often promoted by high temperatures and extended reaction times in aqueous basic conditions.[1] To minimize this:
Question 3: Which catalyst system is recommended for the Suzuki coupling of this electron-rich aminopyridine?
Answer:
Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate. For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands are often more successful as they can promote the oxidative addition step and prevent catalyst deactivation.[1][4]
Consider screening catalyst systems such as:
-
Buchwald Ligands: Ligands like SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are often highly effective for challenging Suzuki couplings.[1]
-
Other Phosphine Ligands: While less common for this specific issue, ligands like P(tBu)₃ can also be effective for electron-rich substrates.
A preliminary screening of different palladium precursors and ligands is highly recommended to identify the optimal combination for your specific coupling partners.
Frequently Asked Questions (FAQs)
Q1: Can the free amino group on this compound interfere with the reaction? Do I need to protect it?
A1: Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, potentially leading to inhibition.[1][5] However, many successful Suzuki coupling protocols for aminopyridines exist without the need for a protecting group.[6] Protecting the amine, for instance as an acetamide, can sometimes lead to more efficient coupling, but this adds extra steps to the synthesis.[5] It is recommended to first attempt the reaction with the unprotected amine using an optimized catalyst system.
Q2: What is the best choice of base and solvent for this reaction?
A2: The choice of base and solvent is critical and often substrate-dependent. A common starting point is a mixture of an organic solvent and water.[5]
-
Bases: Stronger inorganic bases are generally preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][2][7] K₃PO₄ can be particularly effective for less reactive substrates.[2]
-
Solvents: A mixture of 1,4-dioxane and water (e.g., 4:1) is a widely used solvent system.[1][5] Other solvents to consider include THF/water, DMF, and toluene.[2][8] The addition of water can be crucial for the efficacy of certain bases like K₃PO₄.[4]
Q3: Can I use microwave heating to improve the reaction?
A3: Yes, microwave irradiation can be highly effective in accelerating the reaction and improving yields, especially for sluggish couplings.[6] It can significantly reduce reaction times from hours to minutes.[6] Typical conditions might involve heating at 120-150 °C for 10-30 minutes.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Data Presentation
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2% Pd, 2-4% Ligand | A robust system for electron-rich aryl bromides.[1] |
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-5% Ligand | Another highly effective Buchwald ligand system.[9] |
| Pd(PPh₃)₄ | (none) | 5% | A common starting point, but may show low efficacy.[1] |
| PdCl₂(dppf) | (none) | 2-5% | A robust pre-catalyst, often used for a wide range of couplings.[1] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Aminopyridines
| Base (Equivalents) | Solvent System | Temperature (°C) | General Efficacy |
| K₂CO₃ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90-100 | Good starting point.[1] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | 80-110 | Often provides higher yields but is more expensive.[2] |
| K₃PO₄ (2-3) | THF / H₂O | 80-100 | A strong base, effective for less reactive substrates.[2] |
| Na₂CO₃ (2-3) | DMF | 90-110 | DMF can aid in the solubility of starting materials.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Palladium catalyst system (e.g., Pd(OAc)₂/SPhos, see Table 1)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[6]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[6]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[1]
-
Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Add the degassed solvent mixture via syringe.[6]
-
Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.[1]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling (Microwave Heating)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[6]
-
Palladium catalyst system (see Table 1)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O or DMF)[6]
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst system.[6]
-
Add the chosen degassed solvent to the vial.[6]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.[6]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 6-Bromo-2-methoxypyridin-3-amine in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving 6-Bromo-2-methoxypyridin-3-amine. The following information is intended to help you diagnose and resolve common issues, leading to successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or failing. What is the most likely cause?
A1: The most common issue is catalyst inhibition or poisoning by the pyridine nitrogen atom of the substrate itself. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][2] Additionally, the electron-donating amino group can decrease the reactivity of the carbon-bromine bond towards oxidative addition, a critical step in many cross-coupling reactions.[2]
Q2: What are other potential sources of catalyst poisoning in my reaction?
A2: Besides the substrate itself, catalyst deactivation can be caused by various impurities present in reagents or solvents. Common catalyst poisons include:
-
Sulfur compounds: Even trace amounts of sulfur can irreversibly poison palladium catalysts.[3]
-
Halide ions: Excess halide ions, particularly from the starting material or reagents, can interfere with the catalyst.
-
Other nitrogen-containing heterocycles: Impurities with accessible lone pairs can compete with the substrate for catalyst coordination.[3]
-
Water: While some cross-coupling reactions tolerate water, anhydrous conditions are often crucial, especially for moisture-sensitive catalysts and reagents.[4]
Q3: How can I tell if my catalyst is poisoned?
A3: Signs of catalyst poisoning include:
-
A sudden stop or significant slowdown of the reaction.
-
A change in the color of the reaction mixture, such as the formation of black precipitate (palladium black), indicating catalyst decomposition.
-
Incomplete conversion of starting materials despite extended reaction times or increased temperature.
Q4: Can impurities from the synthesis of this compound poison my catalyst?
A4: Yes. A common synthesis route for this compound involves the use of N-Bromosuccinimide (NBS).[5] Residual NBS or succinimide byproducts could potentially interfere with the catalyst. It is crucial to use highly pure this compound.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[6] |
| Impure this compound | 1. Purification: Purify the starting material by recrystallization or column chromatography. 2. Source from a reliable supplier: Ensure the purity of the commercially sourced reagent. |
| Side Reactions | 1. Protodeboronation: Use fresh boronic acids or more stable boronic esters (e.g., pinacol esters).[2] 2. Homocoupling: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).[1][2] |
| Inappropriate Reaction Conditions | 1. Base Selection: Screen different bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2] 2. Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Ensure solvents are degassed.[1] |
Issue 2: Low Yield or Side Reactions in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Catalyst Inhibition by Pyridine and/or Amino Group | 1. Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) that are effective for heteroaryl couplings.[7][8] 2. Precatalyst Use: Consider using a well-defined palladium precatalyst for more consistent results. |
| Dehalogenation of Starting Material | 1. Base Selection: Use a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7] 2. Avoid Hydride Sources: Ensure solvents are anhydrous and free from potential hydride donors. |
| Slow Reaction Rate | 1. Increase Temperature: These reactions often require elevated temperatures (80-110 °C). 2. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Reagent Purity | 1. Amine Purity: Ensure the amine coupling partner is pure and free of moisture. 2. Solvent Quality: Use anhydrous, degassed solvents. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexanes.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Confirm the purity of the recrystallized product by NMR and LC-MS.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%).[2][10]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[9]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[7]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Active vs. Inhibited catalytic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
optimization of base and ligand for Buchwald-Hartwig amination
Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for optimal C-N bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the Buchwald-Hartwig amination, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my Buchwald-Hartwig amination resulting in low or no yield?
Low to no yield is a frequent issue and can be attributed to several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Inappropriate Ligand Choice: The phosphine ligand may not be suitable for the specific substrates, particularly with sterically hindered or electron-deficient partners.[1]
-
Suboptimal Base Selection: The base might be too weak to deprotonate the amine-palladium complex or may have poor solubility in the reaction solvent.[1]
-
Catalyst Poisoning: The nitrogen atom on certain substrates, like 2-halopyridines, can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Poor Reagent or Solvent Quality: The presence of oxygen or moisture can deactivate the palladium catalyst. Impure reagents or improperly dried solvents are common culprits.[2]
-
Incorrect Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier, or excessive heat could lead to catalyst decomposition.[2]
Recommended Solutions:
-
Catalyst: Switch to a commercially available palladium precatalyst (e.g., G3 or G4 palladacycles) that readily forms the active LPd(0) species.[1] If using a Pd(II) source like Pd(OAc)₂, ensure an optimal ligand-to-palladium ratio (typically 1:1 to 1.5:1).[1]
-
Ligand: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates.[1] A systematic screening of different ligands is often necessary.
-
Base: For many applications, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective.[1] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, though they may require higher temperatures or longer reaction times.[1][3]
-
Reaction Setup: Ensure all reagents and solvents are pure and dry. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Temperature: Typical temperatures range from 80-110 °C.[1] For sluggish reactions, a moderate increase in temperature may be beneficial. However, if catalyst decomposition (indicated by the formation of palladium black) is observed, the temperature should be lowered.[2]
Q2: I am observing significant side product formation, such as hydrodehalogenation. What can I do?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.
-
Potential Cause: This side reaction can be promoted by certain ligands or an excess of a strong base.
-
Recommended Solution: Screen different ligands. For instance, ligands with greater steric bulk can sometimes suppress this side reaction. Optimizing the stoichiometry of the base is also crucial; using the minimum effective amount can help.
Q3: My starting materials are not fully soluble in the reaction solvent. What are my options?
Insolubility of reagents can lead to slow and inefficient reactions.[4]
-
Recommended Solution: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[1] If solubility remains an issue, consider using a co-solvent. While more polar solvents like DMF can be used, be aware that they can sometimes coordinate to the palladium and inhibit the reaction.[2] The use of mixed solvent systems is a well-developed strategy in condition optimization.[4]
Q4: How do I choose the right ligand for my specific amine and aryl halide?
Ligand selection is critical and depends heavily on the nature of the coupling partners.
-
General Guidance: Bulky, electron-rich biaryl phosphine ligands are generally a good starting point as they promote the formation of the active monoligated palladium species.[5]
-
For Primary Amines: Ligands like BrettPhos have been specifically designed for coupling with primary amines.[3]
-
For Secondary Amines: RuPhos is often a suitable choice for secondary amines.[3]
-
For Challenging Substrates: For sterically hindered or electron-deficient substrates, ligands like XPhos, SPhos, and BrettPhos are often effective.[1]
-
For Amides: Due to their lower nucleophilicity, amides may require more reactive ligands such as tBuBrettPhos.[3]
A systematic screening of a diverse set of ligands is the most effective approach to identify the optimal choice for a new transformation.
Data Presentation: Ligand and Base Performance
The following tables summarize the performance of various ligands and bases in the Buchwald-Hartwig amination. This data is intended to serve as a general guide for initial reaction optimization.
Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data sourced from a representative study to illustrate performance trends.[6] Actual yields may vary based on specific substrate and reaction conditions.
Table 2: Comparison of Commonly Used Bases
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[3] | Incompatible with many electrophilic functional groups.[3] |
| LHMDS | Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.[3] | The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[3] |
| Cs₂CO₃ | Provides excellent functional group tolerance and is often the most effective weak base.[3] | Can be expensive and difficult to stir on a large scale.[3] |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance and economically attractive.[3] | May require higher catalyst loadings and longer reaction times.[3] |
Experimental Protocols
General Protocol for Ligand and Base Screening in Buchwald-Hartwig Amination
This protocol provides a starting point for the optimization of a Buchwald-Hartwig amination reaction. It is designed for a parallel screening format.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
A selection of phosphine ligands (e.g., XPhos, RuPhos, BrettPhos, SPhos; 4.4 mol %)
-
A selection of bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄; 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (argon or nitrogen)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the aryl halide, amine, and base to a reaction vial containing a stir bar.
-
Catalyst-Ligand Premixing (Optional but Recommended): In a separate vial, mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes.
-
Reaction Initiation: Add the catalyst-ligand premix (or the catalyst and ligand separately) to the reaction vial containing the substrates and base. Add the remaining solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the vial and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for a set period (e.g., 16-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup (for analysis): After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a small plug of celite. The filtrate can then be analyzed to determine the conversion and yield.
-
Purification (for isolated product): For larger scale reactions, after filtration, the organic layer is typically washed with water and brine, dried over anhydrous sodium or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[2]
Visualizations
Optimization Workflow for Buchwald-Hartwig Amination
The following diagram illustrates a logical workflow for the optimization of base and ligand in a Buchwald-Hartwig amination reaction.
Caption: A workflow for systematic optimization of Buchwald-Hartwig amination conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
managing impurities in the synthesis of 6-Bromo-2-methoxypyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 6-Bromo-2-methoxypyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
A1: The most prevalent laboratory synthesis involves the direct bromination of 2-Methoxypyridin-3-amine using an electrophilic brominating agent, typically N-Bromosuccinimide (NBS), in a suitable solvent like N,N-dimethylformamide (DMF).[1] The primary impurities arise from a lack of complete regioselectivity and over-bromination. These include positional isomers and di-brominated byproducts.
Q2: What causes the formation of positional isomers during the bromination of 2-Methoxypyridin-3-amine?
A2: The formation of positional isomers is a result of the directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups on the pyridine ring. Both are activating, ortho-, para-directing groups. While the desired product is the result of bromination at the 6-position (para to the amino group), bromination can also occur at other positions, leading to impurities such as 4-Bromo-2-methoxypyridin-3-amine. The reaction conditions, particularly temperature and the choice of brominating agent, can influence the ratio of these isomers.
Q3: How can the formation of di-brominated impurities be minimized?
A3: Di-brominated impurities, such as 4,6-Dibromo-2-methoxypyridin-3-amine, are typically formed when an excess of the brominating agent is used or when there are localized high concentrations of it.[2] To minimize their formation, it is crucial to carefully control the stoichiometry of the brominating agent (using no more than one equivalent).[2] Slow, dropwise addition of the brominating agent to the reaction mixture can also prevent localized excess and reduce the likelihood of over-bromination.[2] Monitoring the reaction progress by techniques like TLC or HPLC is essential to stop the reaction once the starting material is consumed.[2]
Q4: What are the best practices for purifying crude this compound?
A4: The most effective method for purifying the crude product is silica gel column chromatography.[1] A solvent system of hexane and ethyl acetate is commonly used, with a gradient elution to separate the desired product from less polar impurities (like starting material) and more polar impurities (like di-bromo byproducts). Recrystallization from a suitable solvent system, such as ethanol and water, can also be an effective technique for removing minor impurities and obtaining a highly pure product.[2]
Troubleshooting Guides
Issue 1: Presence of Multiple Spots on TLC/Peaks in HPLC with the Same Mass as the Product
Symptom: Multiple spots are observed on a Thin Layer Chromatography (TLC) plate, or multiple peaks are detected in the High-Performance Liquid Chromatography (HPLC) chromatogram of the crude product, some of which may have the same mass as the desired product in mass spectrometry analysis.
Possible Cause: This indicates a lack of regioselectivity during the bromination reaction, leading to the formation of positional isomers of this compound. The amino and methoxy groups can direct bromination to other positions on the pyridine ring.
Suggested Solutions:
-
Optimize Reaction Temperature: Perform the bromination at a lower temperature (e.g., -10 to 0 °C) to enhance the selectivity for the thermodynamically favored product.[2]
-
Employ a Protecting Group: Consider protecting the highly activating amino group as an acetamide before bromination. This can moderate its directing effect and improve regioselectivity. The protecting group can be removed after the bromination step.[2]
-
Use a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as FeBr₃, can help to direct the bromination to the desired 6-position.[2]
Issue 2: Significant Peak in Mass Spectrum Corresponding to a Di-brominated Product
Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the mass of a di-brominated product (addition of two bromine atoms).
Possible Cause: This is due to the over-bromination of the starting material, 2-Methoxypyridin-3-amine.
Suggested Solutions:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., NBS).[2]
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.[2]
-
Monitor the Reaction: Use TLC or HPLC to closely monitor the consumption of the starting material and stop the reaction as soon as it is complete to prevent further bromination of the product.[2]
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Identification Method |
| 2-Methoxypyridin-3-amine (Starting Material) | C₆H₈N₂O | 124.14 | HPLC, GC-MS, ¹H NMR |
| 4-Bromo-2-methoxypyridin-3-amine | C₆H₇BrN₂O | 203.04 | HPLC, LC-MS, ¹H NMR |
| 4,6-Dibromo-2-methoxypyridin-3-amine | C₆H₆Br₂N₂O | 281.94 | HPLC, LC-MS, ¹H NMR |
| Succinimide (from NBS) | C₄H₅NO₂ | 99.09 | ¹H NMR (soluble in aqueous phase) |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Saturated sodium sulfite solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-Methoxypyridin-3-amine (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to -30 °C.[1]
-
In a separate flask, dissolve NBS (1.1 equivalents) in DMF.
-
Slowly add the NBS solution dropwise to the cooled solution of 2-Methoxypyridin-3-amine with constant stirring.[1]
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.[1]
-
Pour the reaction mixture into water and extract with chloroform.[1]
-
Combine the organic layers and wash sequentially with saturated sodium sulfite solution, water, and brine.[1]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[1]
Protocol 2: HPLC-UV Method for Purity Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the crude or purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas with the standard.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major impurities.
Caption: A logical workflow for troubleshooting common impurity issues in the synthesis of this compound.
References
stability of 6-Bromo-2-methoxypyridin-3-amine under acidic or basic conditions
Technical Support Center: 6-Bromo-2-methoxypyridin-3-amine
Disclaimer: The following information is based on general chemical principles and data for structurally related compounds. As of the date of this document, no specific experimental stability studies for this compound have been published. It is strongly recommended to perform stability studies under your specific experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in acidic and basic media. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
Under acidic conditions, two primary degradation pathways are anticipated. First, the pyridine nitrogen and the 3-amino group will be protonated. Second, the 2-methoxy group is susceptible to acid-catalyzed hydrolysis, which would convert it to a hydroxyl group, leading to the formation of 6-bromo-2-hydroxypyridin-3-amine. This product will likely exist in its more stable tautomeric form, a pyridone.[1]
Q2: What are the potential stability issues with this compound under basic conditions?
Under basic conditions, the primary concern is the nucleophilic aromatic substitution (SNAr) of the 6-bromo substituent. The pyridine ring is electron-deficient, which facilitates attack by nucleophiles, and the bromo group is a reasonably good leaving group.[2][3] Common laboratory nucleophiles such as hydroxide, alkoxides, or amines could potentially displace the bromide.
Q3: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). By comparing the peak area of the parent compound to the areas of any new peaks that appear over time, the rate of degradation can be quantified. Mass spectrometry (MS) can be used to identify the degradation products.
Q4: What are the recommended storage conditions for this compound?
Based on supplier recommendations, the compound should be stored at 2-8°C in a dark place under an inert atmosphere.[4] This suggests that the compound may be sensitive to light, air, and elevated temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of starting material and appearance of a more polar spot/peak when the reaction is run in acidic media. | Acid-catalyzed hydrolysis of the 2-methoxy group to the corresponding 2-pyridone. | Buffer the reaction medium to a less acidic pH if the reaction chemistry allows. Run the reaction at a lower temperature to minimize hydrolysis. Monitor the reaction progress closely to minimize exposure time to the acidic conditions. |
| Formation of an unexpected byproduct when using a nucleophilic reagent in a basic medium. | Nucleophilic aromatic substitution (SNAr) of the 6-bromo group. | Consider using a less nucleophilic base if its role is simply to deprotonate another species. Protect the 3-amino group if it is not the intended nucleophile. Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Discoloration of the compound upon storage or in solution. | Potential slow decomposition or oxidation. The amino group on the pyridine ring can be susceptible to oxidation. | Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[4] Use freshly de-gassed solvents for preparing solutions. |
Data Summary
The following table summarizes the predicted stability of this compound based on the reactivity of its functional groups.
| Condition | Functional Group | Predicted Reactivity/Instability |
| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | 2-Methoxy Group | High Risk: Susceptible to hydrolysis to form the 2-pyridone.[1] |
| 3-Amino Group & Pyridine Nitrogen | Protonation will occur, increasing the compound's solubility in aqueous acidic solutions. | |
| Mildly Acidic (e.g., pH 4-6) | 2-Methoxy Group | Moderate Risk: Hydrolysis may occur, but at a slower rate than in strong acid. |
| Neutral (pH ~7) | All | Generally expected to be stable for short periods. For long-term storage, follow supplier recommendations. |
| Basic (e.g., NaOH, NaOMe) | 6-Bromo Group | High Risk: Susceptible to nucleophilic aromatic substitution by the base or other nucleophiles present.[2] |
Experimental Protocols
Protocol for Assessing Stability in Acidic or Basic Conditions
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: In separate vials, add an aliquot of the stock solution to the acidic or basic medium of interest (e.g., 1M HCl, 1M NaOH, or a buffered solution at a specific pH). Ensure the final concentration is suitable for your analytical method.
-
Time Points: Incubate the vials at a controlled temperature (e.g., room temperature or the temperature of your experiment). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot to stop further degradation. For example, an aliquot from the acidic solution can be neutralized with a stoichiometric amount of base, and vice versa.
-
Analysis: Analyze the quenched aliquots by a suitable method (e.g., HPLC-UV).
-
Data Interpretation: Plot the percentage of the remaining this compound against time to determine its stability under the tested conditions. Identify any major degradation products using LC-MS.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
References
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 89466-18-2 [sigmaaldrich.com]
troubleshooting guide for reactions involving 6-Bromo-2-methoxypyridin-3-amine
Welcome to the technical support center for 6-Bromo-2-methoxypyridin-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when handling this compound?
A1: this compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[1][2][3]
Q2: How should this compound be stored?
A2: This compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[3] A refrigerator at 2-8°C is a suitable storage condition.
Q3: What are the common characterization techniques for this compound?
A3: Standard analytical techniques for characterizing this compound and its reaction products include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm identity and purity.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during reactions with this compound.
Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am experiencing a low yield or no desired product in my cross-coupling reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in cross-coupling reactions involving this compound can arise from several factors. The electron-donating amino group and the pyridine nitrogen can complicate the catalytic cycle.[5][6]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure your this compound, coupling partner (e.g., boronic acid), and reagents are of high purity. Impurities can poison the catalyst.[7][8]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For electron-rich and potentially chelating substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) are often more effective.[5][9] Consider screening a variety of ligands.
-
Base Selection: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: Ensure the solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[5] Common solvents include 1,4-dioxane, toluene, and DMF, often with a small amount of water for Suzuki couplings.[10] Optimize the reaction temperature; sometimes, lower temperatures can reduce side reactions.[9][11]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration to prevent catalyst oxidation.[5][10]
Common Side Reactions Observed
Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
Answer: Several side reactions are common in cross-coupling reactions with this compound.
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom. It can be caused by trace palladium hydride species or certain reaction conditions.[5][11]
-
Protodeboronation (in Suzuki Coupling): This is the hydrolysis of the boronic acid starting material. It is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[5]
-
Solution: Use fresh, high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters). Keep reaction times as short as possible by monitoring the reaction progress closely.[5]
-
-
Homocoupling: The coupling of two molecules of the boronic acid or the amine can occur. This is often caused by the presence of oxygen.[5][11]
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[5]
-
Difficulty in Product Purification
Question: I am having trouble purifying my final product from the reaction mixture. What are some effective purification strategies?
Answer: The basicity of the pyridine ring and the amino group can make purification challenging, often leading to tailing on silica gel chromatography.[7]
Purification Strategies:
-
Acid-Base Extraction: Utilize the basic nature of the pyridine product. An acidic wash (e.g., dilute HCl) can protonate the product, extracting it into the aqueous layer and separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]
-
Column Chromatography: To mitigate tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine or pyridine to the eluent.[7] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[7]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 6-Bromopyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
Note: These are representative conditions and may require optimization for specific substrates.[5][10][12]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 18 | 95 |
| 2 | 6-Bromopyridin-3-amine | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 3 | 5-Bromo-2-aminopyridine | Piperidine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 80 | 12 | 91 |
Note: These are representative conditions and may require optimization for specific substrates.[9][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[5]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[7]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).[9]
-
Reagent Addition: Add the base (e.g., LiHMDS, 2.2 eq.), this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene).[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the purification of basic pyridine derivatives.
References
- 1. This compound | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 89466-18-2 [sigmaaldrich.com]
- 4. 89466-18-2|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Technical Support Center: Synthesis of 6-Bromo-2-methoxypyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of 6-Bromo-2-methoxypyridin-3-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work, particularly concerning scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthetic route for this compound?
A1: The most common laboratory method is the direct bromination of 2-Methoxypyridin-3-amine using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[1]
Q2: What are the critical parameters to control during the bromination reaction?
A2: Temperature control is crucial. The reaction is typically carried out at low temperatures (e.g., -30 °C) to control the reaction rate and minimize the formation of by-products.[1] Slow, dropwise addition of the brominating agent is also important to avoid localized high concentrations.
Q3: What are the potential challenges when scaling up this synthesis?
A3: Scaling up the synthesis of this compound can present several challenges:
-
Heat Management: The bromination reaction can be exothermic. In larger reactors, inefficient heat dissipation can lead to temperature increases, promoting side reactions and reducing yield and purity.
-
Mixing Efficiency: Ensuring homogenous mixing in large vessels is critical for maintaining consistent reaction conditions and avoiding localized "hot spots."
-
Purification Method: Column chromatography, while effective at the lab scale, is often not economically viable for large-scale production.[2] Alternative purification methods like recrystallization need to be developed.
-
Work-up Procedure: Handling large volumes of solvents and aqueous solutions during extraction and washing steps requires appropriate equipment and safety protocols.
Q4: Are there alternative synthetic routes to consider for large-scale production?
A4: While direct bromination is common, for large-scale synthesis, a two-step route involving the nitration of a pyridine precursor followed by reduction can sometimes offer better control over regioselectivity and higher purity of the final product.[2][3] However, for this compound, the direct bromination of 2-Methoxypyridin-3-amine has been reported with good yield.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure completion. Reaction times may need to be extended for larger batches. |
| Poor temperature control leading to side reactions. | Ensure efficient cooling and stirring. For larger scale, consider a reactor with a cooling jacket and appropriate agitator. | |
| Loss of product during work-up and purification. | Optimize extraction and purification steps. For recrystallization, carefully select the solvent system to maximize product recovery. | |
| Formation of Impurities (e.g., dibrominated by-products) | Excess of brominating agent. | Use a stoichiometric amount of the brominating agent. Add the agent portion-wise or as a solution to prevent localized excess. |
| High reaction temperature. | Maintain a low reaction temperature throughout the addition of the brominating agent. | |
| Difficulty in Purification | Oily product or failure to crystallize. | The crude product may contain impurities that inhibit crystallization. Try to purify a small sample by column chromatography to obtain a seed crystal. Experiment with different solvent systems for recrystallization. |
| Inefficient removal of starting material or by-products. | If recrystallization is ineffective, consider a slurry wash with a suitable solvent to remove more soluble impurities. |
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the synthesis from 2-Methoxypyridin-3-amine.
Materials:
-
2-Methoxypyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Chloroform
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-Methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL) and cool the solution to -30 °C.
-
Slowly add a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) dropwise with stirring, maintaining the low temperature.
-
After the addition is complete, continue stirring for 30 minutes.
-
Pour the reaction mixture into water and extract with chloroform.
-
Combine the organic layers and wash sequentially with saturated sodium sulfite solution, water, and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (9:1 to 4:1) to yield this compound as a yellow powder.
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Purification | Yield |
| 2-Methoxypyridin-3-amine (39.4 g) | N-Bromosuccinimide (62.1 g) | N,N-dimethylformamide (300 mL) | -30 °C | 30 min | Column Chromatography | 80% (51.9 g)[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reaction Kinetics of 6-Bromo-2-methoxypyridin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction performance of 6-Bromo-2-methoxypyridin-3-amine and structurally related brominated pyridines in key synthetic transformations. While specific kinetic data such as rate constants and activation energies for this compound are not extensively available in peer-reviewed literature, a comparative study of its reactivity in widely used palladium-catalyzed cross-coupling reactions offers valuable insights for reaction optimization and drug development. This guide focuses on the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the synthesis of complex molecules in the pharmaceutical industry.
The reactivity of bromopyridines in these reactions is significantly influenced by the position of the bromine atom and the electronic properties of other substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen generally increases the reactivity of the carbon-bromine (C-Br) bond towards oxidative addition, which is a critical step in the catalytic cycle. However, the presence of an amino group, as in this compound, can introduce complex electronic and steric effects, and may also lead to catalyst inhibition through coordination with the palladium center.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds. The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromopyridine derivatives, providing a basis for comparison. Direct comparative studies for this compound are limited; therefore, data from structurally similar aminobromopyridines are included to provide a predictive analysis.
| Entry | Bromopyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85[1] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 88 |
| 4 | 4-Bromopyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 95 |
| 5 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | (est.) 70-85[2] |
Analysis: The presence of the amino group in aminobromopyridines can potentially inhibit the palladium catalyst. However, with the appropriate choice of a bulky, electron-rich phosphine ligand such as SPhos, high yields can be achieved. For 6-Bromopyridin-3-amine, conditions similar to those used for other aminobromopyridines are expected to be effective. The use of microwave irradiation can significantly shorten reaction times.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[1][3]
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[3]
-
Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent system via syringe.[3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reactivity of bromopyridines in this reaction is also dependent on electronic and steric factors.
| Entry | Bromopyridine Derivative | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | (est.) 80-95[4] |
| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 90 |
| 3 | 3-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ (1.5) | Xantphos | K₃PO₄ | Dioxane | 110 | 16 | 85 |
| 4 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 80 | 4 | 60[5] |
Analysis: The Buchwald-Hartwig amination of 6-Bromopyridin-3-amine is expected to proceed with high efficiency using bulky, electron-rich phosphine ligands like XPhos or BrettPhos.[4] The choice of base is critical, with sodium tert-butoxide often providing higher reaction rates, while weaker bases like potassium phosphate offer better functional group tolerance.[6]
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[4]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[4]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)[4]
-
Anhydrous, degassed toluene[4]
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask equipped with a stir bar.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add this compound and the amine coupling partner.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Method Validation for 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances and their intermediates. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical validation of 6-Bromo-2-methoxypyridin-3-amine, a key building block in various pharmaceutical syntheses. The information presented is based on established validation principles and representative data from analogous compounds to guide researchers in selecting the most appropriate analytical strategy.
Comparison of Analytical Methods: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for the purity assessment and quantification of pharmaceutical compounds. The choice between HPLC and GC for analyzing this compound depends on the analyte's physicochemical properties, such as volatility and thermal stability, and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC): This technique is highly versatile and well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive. Given the polar nature of the amine and methoxy groups and the aromatic pyridine ring, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is an excellent candidate for the analysis of this compound.
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its suitability for GC would depend on its thermal stability and whether it can be volatilized without degradation. GC can be particularly effective for detecting volatile impurities or residual solvents.
Data Presentation: Performance Comparison
The following table summarizes typical validation parameters for HPLC and GC methods, based on data from the analysis of similar aromatic amines and heterocyclic compounds. These values serve as a benchmark for what can be expected during the validation of a method for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1][2] | ≥ 0.999[3] | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 90% - 105.5%[3][4] | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 2.0%[2] | < 5.0%[3] | ≤ 2.0% |
| Limit of Detection (LOD) | 1.41 µg/mL[2] | 4 µg/mL[3] | Method Dependent |
| Limit of Quantitation (LOQ) | 4.28 µg/mL[2] | 4 µg/mL[3] | Method Dependent |
| Specificity / Selectivity | High | High | No interference at the analyte's retention time |
Experimental Workflows and Logical Relationships
A clear understanding of the analytical validation workflow is crucial for a systematic and compliant approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Guide to the Preparation of 6-Bromo-2-methoxypyridin-3-amine
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key building blocks is paramount. 6-Bromo-2-methoxypyridin-3-amine is a vital intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive comparison of three distinct synthetic routes to this valuable compound, offering an objective analysis of their respective advantages and disadvantages, supported by detailed experimental protocols and quantitative data.
This report outlines three primary strategies for the synthesis of this compound: direct bromination of the corresponding aminopyridine, a two-step approach involving the reduction of a nitropyridine intermediate, and a classical Hofmann degradation of a nicotinamide derivative. Each method is evaluated based on factors such as yield, reaction conditions, and the availability of starting materials.
At a Glance: Comparing the Synthetic Pathways
| Parameter | Route 1: Direct Bromination | Route 2: Nitropyridine Reduction | Route 3: Hofmann Degradation |
| Starting Material | 2-Methoxypyridin-3-amine | 2-Methoxy-3-nitropyridine | 6-Bromo-2-methoxynicotinamide |
| Key Reagents | N-Bromosuccinimide (NBS), DMF | Bromine, Sulfuric Acid, Iron, Acetic Acid | Bromine, Sodium Hydroxide |
| Reported Yield | ~80%[1] | High (over two steps) | Moderate to high |
| Number of Steps | 1 | 2 | 1 (from the nicotinamide) |
| Key Advantages | High-yielding, single step. | Good regioselectivity. | Utilizes readily available reagents. |
| Key Disadvantages | Requires careful temperature control. | Two-step process. | Requires synthesis of the starting nicotinamide. |
Visualizing the Synthetic Approaches
To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Comparative flowchart of synthetic routes.
In-Depth Experimental Protocols
Route 1: Direct Bromination of 2-Methoxypyridin-3-amine
This method stands out for its directness and high reported yield. It involves the electrophilic bromination of the electron-rich aminopyridine ring.
Experimental Protocol: To a solution of 2-Methoxypyridin-3-amine (39.4 g) in N,N-dimethylformamide (200 mL), cooled to -30 °C, a solution of N-bromosuccinimide (62.1 g) in N,N-dimethylformamide (100 mL) is added dropwise. The reaction mixture is stirred for an additional 30 minutes at this temperature. The mixture is then poured into water and extracted with chloroform. The combined organic layers are washed with saturated sodium sulfite solution, water, and brine. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product is purified by silica gel column chromatography to afford this compound as a yellow powder.[1]
Route 2: Two-Step Synthesis via Nitropyridine Intermediate
This route offers excellent control over regioselectivity by first introducing the bromo substituent onto a nitropyridine precursor, followed by the reduction of the nitro group.
Step 2a: Synthesis of 6-Bromo-2-methoxy-3-nitropyridine Caution: This reaction involves the use of corrosive and hazardous materials. Appropriate safety precautions should be taken.
Experimental Protocol: To a stirred solution of 2-methoxy-3-nitropyridine in concentrated sulfuric acid, bromine is added dropwise at room temperature. The reaction mixture is stirred for several hours. Upon completion, the mixture is carefully poured onto ice and neutralized with a sodium hydroxide solution. The precipitated 6-bromo-2-methoxy-3-nitropyridine is collected by filtration, washed with water, and dried.
Step 2b: Reduction of 6-Bromo-2-methoxy-3-nitropyridine
Experimental Protocol: To a suspension of 6-bromo-2-methoxy-3-nitropyridine in acetic acid, iron powder is added portion-wise. The mixture is heated and stirred for several hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Route 3: Hofmann Degradation of 6-Bromo-2-methoxynicotinamide
The Hofmann degradation is a classic method for the conversion of a primary amide to a primary amine with one less carbon atom.
Experimental Protocol: To a pre-cooled aqueous solution of sodium hydroxide, bromine is added dropwise to form a sodium hypobromite solution in situ. 6-Bromo-2-methoxynicotinamide is then added portion-wise, and the reaction mixture is heated. After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the desired amine.
Conclusion
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher or organization. The direct bromination (Route 1) offers a high-yielding, one-step process, making it attractive for its efficiency. The two-step nitropyridine reduction (Route 2) provides excellent regiochemical control, which can be crucial for minimizing impurities. The Hofmann degradation (Route 3) represents a viable alternative, particularly if the starting nicotinamide is readily accessible. A thorough evaluation of factors such as starting material cost, scalability, and desired purity will guide the selection of the most appropriate synthetic strategy.
References
The Structure-Activity Relationship of 6-Bromo-2-methoxypyridin-3-amine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its many versatile forms, 6-Bromo-2-methoxypyridin-3-amine stands out as a particularly valuable starting point for the synthesis of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the cellular pathways these compounds are designed to target.
The core structure of this compound is primed for strategic modification. The pyridine ring serves as a robust scaffold that can be tailored to fit within the ATP-binding site of various protein kinases.[1][2] The 3-amino group is crucial, often acting as a hydrogen bond donor to mimic the adenine moiety of ATP and interact with the kinase hinge region.[1][2] Critically, the bromine atom at the 6-position provides a versatile synthetic "handle," allowing for the introduction of a wide array of substituents through cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This enables a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity: A Case Study
Table 1: Illustrative Anticancer Activity (IC₅₀ in µM) of 6-Aryl-2-methoxypyridin-3-amine Analogs
| Compound ID | 6-Substituent (R) | IC₅₀ (µM) vs. Generic Cancer Cell Line | Key SAR Insights (Inferred from Related Studies) |
| BMA-1 | Phenyl | 15.2 | Baseline activity for an unsubstituted aryl group. |
| BMA-2 | 4-Fluorophenyl | 8.5 | Introduction of a small, electron-withdrawing group at the para-position often improves potency. The fluoro group may engage in favorable interactions within the binding pocket.[3] |
| BMA-3 | 4-Methoxyphenyl | 18.9 | An electron-donating group at the para-position appears to be less favorable, potentially due to steric hindrance or unfavorable electronic effects. |
| BMA-4 | 3-Methoxyphenyl | 12.1 | Moving the electron-donating group to the meta-position shows improved activity over the para-substituted analog, suggesting sensitivity to substituent positioning. |
| BMA-5 | 2-Fluorophenyl | 25.6 | Substitution at the ortho-position is generally detrimental to activity, likely due to steric clashes that disrupt the optimal binding conformation. |
| BMA-6 | Thien-2-yl | 9.8 | Replacement of the phenyl ring with a heteroaryl group like thiophene can be well-tolerated and may offer opportunities to modulate physicochemical properties. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is compiled based on general SAR principles observed in studies of related pyridine and aminopyridine derivatives to demonstrate potential trends.
Key Structure-Activity Relationship Insights
The biological activity of derivatives from the this compound scaffold is highly dependent on the nature of the substituent introduced at the 6-position.
-
Aryl Substituents : The introduction of aryl groups is a common strategy. The electronic properties and substitution pattern of the aryl ring are critical. As illustrated in the table, small, electron-withdrawing groups like fluorine at the para-position of a phenyl ring can enhance potency.[3]
-
Steric Hindrance : Bulky groups or substitution at the ortho-position of an aryl ring can lead to a significant decrease in activity, likely by preventing the molecule from adopting the correct conformation to bind to its target.
-
Heteroaromatic Rings : Replacing a phenyl ring with heteroaromatic systems (e.g., thiophene, pyrazole) is a viable strategy for optimizing activity and can be used to fine-tune properties such as solubility and metabolic stability.
-
Hydrogen Bonding : The integrity of the 3-amino group is paramount for activity against many kinase targets, as it directly engages with the hinge region of the ATP binding site.
Experimental Protocols
Reproducibility is fundamental to drug discovery. The following are detailed methodologies for the synthesis and biological evaluation of 6-substituted-2-methoxypyridin-3-amine derivatives.
Synthesis: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for introducing aryl or heteroaryl substituents at the 6-position of the pyridine ring.
-
Materials :
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure :
-
In a reaction vessel, combine this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., Argon) for 5-10 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 6-aryl-2-methoxypyridin-3-amine derivative.
-
Biological Evaluation: Kinase Inhibition Assay (Generic Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Principle : A common method is a fluorescence-based or luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase.
-
Procedure :
-
The target kinase enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
The kinase reaction is initiated by the addition of a specific peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
A detection reagent is added that produces a signal (e.g., luminescence) inversely proportional to the amount of remaining ATP.
-
The signal is measured using a microplate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Lines : Human cancer cell lines such as MCF-7 (breast), A549 (lung), or HCT116 (colon) are commonly used.
-
Procedure :
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentrations.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Derivatives of this compound often target key signaling pathways implicated in cancer and inflammation. Below are diagrams representing a typical synthetic workflow and two common kinase signaling pathways, the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which are frequent targets for this class of inhibitors.[2]
References
A Comparative Spectroscopic Analysis of 6-Bromo-2-methoxypyridin-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-Bromo-2-methoxypyridin-3-amine and its key positional isomers. Understanding the unique spectral fingerprints of these closely related molecules is crucial for unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery pipelines. The following sections present a compilation of available experimental data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, alongside detailed experimental protocols.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 6.87 (d, J=7.9 Hz, 1H), 6.78 (dd, J=7.9, 1.0 Hz, 1H), 3.98 (s, 3H), 3.64-3.84 (m, 2H, NH₂)[1] |
| 5-Bromo-2-methoxypyridin-3-amine | Not Available | Not Available |
| 4-Bromo-2-methoxypyridin-3-amine | CDCl₃ | 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), 3.90 (s, 3H) |
| 3-Bromo-2-methoxypyridin-5-amine | Not Available | Not Available |
| 2-Bromo-6-methoxypyridin-3-amine | Not Available | Not Available |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Not Available | Not Available |
| 5-Bromo-2-methoxypyridin-3-amine | Not Available | Not Available |
| 4-Bromo-2-methoxypyridin-3-amine | Not Available | Not Available |
| 3-Bromo-2-methoxypyridin-5-amine | Not Available | Not Available |
| 2-Bromo-6-methoxypyridin-3-amine | Not Available | Not Available |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | m/z [M+H]⁺ |
| This compound | ESI or CI | 203[1] |
| 5-Bromo-2-methoxypyridin-3-amine | Not Available | Not Available |
| 4-Bromo-2-methoxypyridin-3-amine | ESI | 203.09 |
| 3-Bromo-2-methoxypyridin-5-amine | Not Available | Not Available |
| 2-Bromo-6-methoxypyridin-3-amine | Not Available | Not Available |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | Not Available | Not Available |
| 5-Bromo-2-methoxypyridin-3-amine | Not Available | Not Available |
| 4-Bromo-2-methoxypyridin-3-amine | Not Available | Not Available |
| 3-Bromo-2-methoxypyridin-5-amine | Not Available | Not Available |
| 2-Bromo-6-methoxypyridin-3-amine | Not Available | Not Available |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Proton chemical shifts are reported in parts per million (ppm) downfield from TMS (δ = 0.00 ppm). The multiplicity of each signal is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), or br (broad). Coupling constants (J) are reported in Hertz (Hz).
-
¹³C NMR: Carbon chemical shifts are reported in ppm relative to the solvent signal.
Mass Spectrometry (MS)
Mass spectra are acquired using either electrospray ionization (ESI) or chemical ionization (CI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For the compounds in this guide, the protonated molecular ion [M+H]⁺ is the most commonly reported species. The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). Key diagnostic bands for these compounds include:
-
N-H stretching: Around 3300-3500 cm⁻¹ (primary amines typically show two bands).
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic, -OCH₃): Around 2850-2960 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹.
-
C-O stretching (methoxy group): Around 1000-1300 cm⁻¹.
-
C-Br stretching: Typically in the fingerprint region below 800 cm⁻¹.
Isomeric Relationships
The following diagram illustrates the structural relationship between this compound and the isomers discussed in this guide.
References
A Researcher's Guide to Purity Assessment of Synthesized 6-Bromo-2-methoxypyridin-3-amine
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized intermediates like 6-Bromo-2-methoxypyridin-3-amine (CAS No. 89466-18-2) is a critical step. Impurities can significantly influence the outcome of subsequent reactions, biological activity, and the overall safety profile of a final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and expected data.
Introduction to Potential Impurities
The common synthesis route for this compound involves the bromination of 2-Methoxypyridin-3-amine using a brominating agent such as N-bromosuccinimide (NBS).[1] Based on this, potential impurities may include:
-
Unreacted Starting Material: 2-Methoxypyridin-3-amine
-
Over-brominated Byproducts: Di-bromo-2-methoxypyridin-3-amine isomers
-
Isomeric Byproducts: Other positional isomers of the monobrominated product
-
Residual Solvents: Solvents used in the reaction and purification (e.g., N,N-dimethylformamide, chloroform, ethyl acetate, hexane)[1]
A comprehensive purity assessment should be capable of detecting and quantifying these potential contaminants.
Comparative Analysis of Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and often complementary techniques for purity determination.
| Technique | Principle | Advantages | Limitations | Typical Purity Range |
| HPLC-UV | Differential partitioning between a stationary and liquid mobile phase, with UV detection. | Excellent for routine quantitative analysis of non-volatile impurities. High sensitivity and resolution. | May require specific reference standards for impurity quantification. | 98.0 - 99.9% |
| GC-MS | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas, with mass spectrometric detection. | Highly sensitive for volatile impurities and residual solvents. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. May require derivatization. | > 99.0% (for amenable compounds) |
| qNMR | Quantification based on the integral of NMR signals relative to a certified internal standard. | Provides an absolute purity value without the need for a specific reference standard for the analyte. Highly accurate and provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | 98.5 - 99.9+% |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related substances using a reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Expected Data:
| Compound | Retention Time (min) | Relative Retention Time | Expected Area % |
| 2-Methoxypyridin-3-amine | ~ 4.5 | ~ 0.45 | < 0.1 |
| This compound | ~ 10.0 | 1.00 | > 99.5 |
| Di-bromo isomer | ~ 15.2 | ~ 1.52 | < 0.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and residual solvents in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of dichloromethane or ethyl acetate.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Expected Data:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Expected Area % |
| Dichloromethane (solvent) | ~ 2.1 | 49, 84, 86 | - |
| This compound | ~ 12.5 | 202, 204, 187, 189, 123 | > 99.5 |
| 2-Methoxypyridin-3-amine | ~ 9.8 | 124, 109, 94 | < 0.1 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl3) or DMSO-d6
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard and the synthesized this compound into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ ~7.35 (d, 1H): Aromatic proton
-
δ ~6.80 (d, 1H): Aromatic proton
-
δ ~3.95 (s, 3H): Methoxy protons
-
δ ~3.70 (br s, 2H): Amine protons
Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
References
comparing the efficacy of catalysts for coupling reactions of 6-Bromo-2-methoxypyridin-3-amine
A Comparative Guide to the Efficacy of Catalysts for Coupling Reactions of 6-Bromo-2-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science. This compound is a valuable synthetic intermediate, offering a reactive handle for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions. The efficacy of these transformations is highly dependent on the choice of the catalytic system, which includes a palladium precursor and a coordinating ligand. The inherent electronic properties of the substituted pyridine ring, including the potential for catalyst inhibition by the amino and pyridine nitrogen atoms, necessitate careful selection of the catalyst to achieve optimal yields.[1][2]
This guide provides a comparative overview of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. The data presented is a synthesis of reported conditions for structurally similar aminobromopyridines, offering a strong predictive framework for reaction optimization.
Data Presentation: Catalyst Performance in Key Coupling Reactions
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These tables are designed to provide an at-a-glance comparison to aid in the selection of a suitable catalyst for a desired transformation.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids [3][4]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | [5][6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | [1] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 120 (MW) | ~80 | [7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | [6] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines [8][9]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene or THF | 65-100 | High | [10] |
| Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene or THF | 65-100 | High | [10] |
| Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene | 110 | High | [6] |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | High | [8] |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes [5][11]
| Catalyst System (Pd Source / Ligand / Co-catalyst) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 65 | Moderate to High | [12][13] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | Room Temp | Good | [5] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp | Good | [14] |
| (NHC)Pd Complex / CuI | Amine Base | Toluene | 60-100 | High | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol[4][5]
This protocol is adapted from the synthesis of analogous aryl-substituted aminopyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and degassed Water (4:1 mixture)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol[1][8]
This protocol describes a general procedure for the C-N cross-coupling with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos or BrettPhos (4 mol%)
-
LiHMDS (1.5 equiv)
-
Anhydrous, degassed Toluene or THF
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to pre-form the active catalyst.
-
Add this compound and the amine coupling partner to the mixture.
-
Heat the reaction mixture to 65-100 °C and stir for the required time (typically 16-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol[5][13]
This protocol is a general guideline for the coupling of a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₄ and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous, degassed solvent and Et₃N.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 65 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions described above.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
The Versatility of the Pyridin-3-amine Scaffold: A Comparative Guide to the Biological Activity of its Derivatives
For researchers, scientists, and drug development professionals, the 6-Bromo-2-methoxypyridin-3-amine scaffold represents a valuable starting point for the discovery of novel therapeutics. This guide provides a comparative analysis of the biological activities of compounds synthesized from or structurally related to this versatile chemical framework, with a focus on their potential as kinase inhibitors and anticancer agents.
The pyridine core is a prominent feature in numerous biologically active compounds, and its derivatives are actively explored for a wide range of therapeutic applications.[1][2] The strategic placement of a bromine atom at the 6-position and an amino group at the 3-position of the pyridine ring offers a synthetically adaptable platform. The bromine atom serves as a convenient handle for introducing diverse substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling extensive exploration of structure-activity relationships (SAR).[3] Simultaneously, the 3-amino group can act as a crucial hydrogen bond donor, mimicking the interaction of ATP's adenine moiety with the hinge region of various kinases.[3]
This guide summarizes key in vitro data for representative pyridine derivatives, presents detailed experimental methodologies for their evaluation, and visualizes the cellular pathways they modulate, offering a framework for ongoing research and development in this promising area of medicinal chemistry.
Comparative Analysis of In Vitro Biological Activity
The biological potency of derivatives based on the pyridin-3-amine scaffold is significantly influenced by the nature of the substituents introduced onto the pyridine ring. The following tables summarize the inhibitory activities of various aminopyridine-based compounds against different protein kinases and cancer cell lines, providing a quantitative basis for comparison.
Kinase Inhibitory Activity
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[2][3] Derivatives of 6-bromopyridin-3-amine and related aminopyridine scaffolds have demonstrated inhibitory activity against a range of kinases.
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) |
| JNK1 | Aminopyrimidine-based | 25 |
| JNK2 | Aminopyrimidine-based | 12 |
| JNK3 | Aminopyrazole-based | <40 |
| p38α | Biphenyl amide | 11 |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |
| VRK1 | Aminopyridine-based | 150 |
| PrkA | Imidazopyridine aminofurazan | 840 |
| PIM-1 | Pyrido[2,3-d]pyrimidine derivative (Cmpd 4) | 11.4 |
| PIM-1 | Pyrido[2,3-d]pyrimidine derivative (Cmpd 10) | 17.2 |
| Table 1: In vitro kinase inhibitory activity of selected aminopyridine-based compounds. Data is compiled from various sources for comparative purposes.[3][4] |
Anticancer Activity
The in vitro anticancer activity of a representative series of hypothetical 6-Bromopyridin-3-amine analogs (designated BPS-1 through BPS-4) was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing the potency of a compound in inhibiting cell growth. A lower IC₅₀ value signifies a more potent compound.[2]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| Doxorubicin (Reference) | 1.93 | 1.93 | 1.93 |
| BPS-1 | 8.2 | 12.5 | 10.1 |
| BPS-2 | 5.7 | 9.8 | 7.3 |
| BPS-3 | 2.1 | 4.3 | 3.5 |
| BPS-4 | 15.4 | 22.1 | 18.9 |
| Table 2: Anticancer activity of hypothetical 6-Bromopyridin-3-amine analogs. Data is representative of typical screening results for novel pyridine derivatives for illustrative purposes.[2] |
In a study on novel pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from related aminopyridine precursors, several compounds exhibited potent cytotoxicity against human cancer cell lines.[4]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| Staurosporine (Reference) | 6.76 | 5.07 |
| Cmpd 4 | 0.57 | 1.13 |
| Cmpd 6 | 3.15 | 4.16 |
| Cmpd 9 | 2.41 | 2.11 |
| Cmpd 10 | 1.99 | 1.87 |
| Cmpd 11 | 1.31 | 0.99 |
| Table 3: Cytotoxicity of synthesized pyrido[2,3-d]pyrimidine derivatives against human cancer cell lines.[4] |
Experimental Protocols
Reproducibility and standardization are crucial for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of novel 6-Bromopyridin-3-amine analogs and related compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer compounds.[2]
Cell Lines:
-
Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used.[2]
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The test compounds, dissolved in DMSO and diluted in cell culture medium, are added to the wells at various concentrations. Control wells receive DMSO at the same final concentration. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition for each concentration is calculated relative to the DMSO-treated control cells. The IC₅₀ (or GI₅₀) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Kinase Inhibition Assay (VEGFR-2)
A common format for this assay is a fluorescence-based method that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.[2]
Procedure:
-
The VEGFR-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
The kinase reaction is initiated by the addition of a substrate (a specific peptide) and ATP.
-
After a set incubation period, a detection reagent is added that selectively binds to the remaining ATP, producing a fluorescent signal.
-
The amount of kinase activity is inversely proportional to the fluorescence intensity.
-
The luminescence is measured using a microplate reader.
-
The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control.
-
The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration, and a dose-response curve is fitted to determine the IC₅₀ value.[3]
Signaling Pathways and Experimental Workflows
Kinase inhibitors derived from 6-bromopyridin-3-amine can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways are common targets.[3]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Quantum Mechanical Investigation of 6-Bromo-2-methoxypyridin-3-amine and its Analogs for Drug Discovery
For Immediate Release
This guide presents a comparative analysis of the quantum mechanical properties of 6-Bromo-2-methoxypyridin-3-amine and its structural analogs. The insights derived from these computational studies are pivotal for researchers, scientists, and professionals engaged in drug development, offering a theoretical framework to understand the electronic structure, reactivity, and potential biological activity of this class of compounds.
Due to the limited availability of direct quantum mechanical investigations on this compound in peer-reviewed literature, this guide focuses on a comparative assessment based on closely related analogs. The data presented is compiled from various density functional theory (DFT) studies, providing a valuable resource for predicting the behavior of the target molecule and guiding future experimental work. The primary analogs discussed include 5-Aryl-2-methylpyridin-3-amines, 6-amino-3-bromo-2-methylpyridine, and 2-bromo-3-hydroxy-6-methyl pyridine.
Data Presentation: A Comparative Analysis of Electronic Properties
The following tables summarize key quantum mechanical descriptors calculated for analogs of this compound. These parameters are crucial in understanding the chemical reactivity and kinetic stability of the molecules. A smaller HOMO-LUMO energy gap (ΔE), for instance, generally indicates higher reactivity.
Table 1: Electronic Properties of 5-Aryl-2-methylpyridin-3-amine Derivatives
| Substituent (Aryl Group) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Phenyl | -5.58 | -0.87 | 4.71 | 2.45 |
| 4-Methylphenyl | -5.49 | -0.82 | 4.67 | 2.61 |
| 4-Methoxyphenyl | -5.37 | -0.79 | 4.58 | 2.98 |
| 4-Chlorophenyl | -5.67 | -1.01 | 4.66 | 1.87 |
| 4-Fluorophenyl | -5.65 | -0.98 | 4.67 | 1.89 |
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Table 2: Quantum Chemical Properties of Pyridine Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 6-amino-3-bromo-2-methylpyridine | - | - | Calculated |
| 2-bromo-3-hydroxy-6-methyl pyridine | -0.24189 | -0.04354 | 5.39512 |
Note: Specific HOMO/LUMO values for 6-amino-3-bromo-2-methylpyridine were not available in the public domain, though their calculation was mentioned.[1] Data for 2-bromo-3-hydroxy-6-methyl pyridine is from DFT/B3LYP/6-311G(d,p) calculations.[2]
Experimental and Computational Protocols
The data presented in this guide is predominantly derived from studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Computational Methodology: DFT Calculations
A common computational protocol for investigating pyridine derivatives involves the following steps:
-
Geometry Optimization: The molecular structure of the compound is optimized to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP hybrid functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Key electronic properties are then calculated from the optimized structure. These include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial for determining the chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, indicating regions susceptible to electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: This analysis provides information about the charge distribution on individual atoms within the molecule.
-
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the quantum mechanical investigation of a pyridine derivative.
Caption: A generalized workflow for the DFT-based quantum mechanical investigation of pyridine derivatives.
Logical Relationship of Key Quantum Mechanical Concepts
The following diagram illustrates the relationship between key concepts in quantum mechanical calculations and their implications for drug design.
Caption: Interrelationship of quantum mechanical properties and their relevance in drug discovery.
Conclusion
While a dedicated quantum mechanical study on this compound is yet to be extensively published, the analysis of its close analogs provides a strong foundation for understanding its potential chemical behavior. The presented data and methodologies offer a valuable starting point for researchers to design and interpret experiments, ultimately accelerating the discovery and development of novel therapeutics based on the pyridin-3-amine scaffold. Further computational and experimental studies are encouraged to build upon this comparative guide and provide a more complete picture of the quantum mechanical landscape of this promising class of molecules.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-2-methoxypyridin-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized compounds like 6-Bromo-2-methoxypyridin-3-amine are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, adhering to standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1]
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Wear chemical splash goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3]
In the event of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2][3] Collect the absorbed material into a designated, sealed container for hazardous waste.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol [1][4][5] |
| Appearance | Solid |
| Melting Point | 78-79 °C[6] |
| CAS Number | 89466-18-2[1][4] |
| Storage Temperature | 2-8°C, in an inert atmosphere and protected from light. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not advised due to the potential for hazardous reactions and byproducts. The following steps outline the standard operating procedure for preparing this chemical for disposal.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing this compound. This includes unused pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
As a halogenated organic compound, it is crucial to segregate this waste into a designated "Halogenated Organic Waste" stream.[7][8][9] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[10]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[3] Keep the container closed at all times, except when adding waste.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." Do not overfill containers; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.[11][12]
Step 3: Labeling
-
Properly label the hazardous waste container before the first addition of waste.[7][13]
-
The label must include:
Step 4: Storage
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Segregate the container from incompatible materials such as strong oxidizing agents and acids.[2][14]
-
Flammable waste should be stored in a fire-rated cabinet.[11]
Step 5: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-BROMO-2-METHOXY-PYRIDIN-3-YLAMINE | 89466-18-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for 6-Bromo-2-methoxypyridin-3-amine
This guide provides critical safety, handling, and disposal information for 6-Bromo-2-methoxypyridin-3-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this halogenated aromatic amine.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed. [1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors. All handling of the solid and its solutions should occur within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are mandatory to protect against splashes. A face shield provides broader protection, especially when handling larger quantities or during vigorous mixing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially after direct contact.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and potential for airborne exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of the chemical to be used and the nature of the procedure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
Step 2: Weighing the Solid Compound
-
Work Area Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent bench paper.[6]
-
Tare Method:
-
Place a labeled, sealable container (e.g., a vial with a cap) on the analytical balance and tare it.[7][8]
-
Remove the container from the balance and take it into the fume hood.
-
Carefully add the desired amount of this compound to the container using a clean spatula.[6]
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Return the closed container to the balance to record the final weight.
-
Step 3: Dissolving and Transferring
-
Solvent Addition: In the chemical fume hood, slowly add the desired solvent to the container with the weighed this compound to avoid splashing.
-
Mixing: If necessary, use gentle agitation (e.g., a magnetic stirrer at low speed) to dissolve the solid. Keep the container covered as much as possible during this process.
-
Transfer: Use appropriate glassware (e.g., pipettes with bulbs, never mouth pipette) to transfer the solution.[9]
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. This compound is a halogenated organic compound and must be disposed of accordingly.[10]
Waste Segregation and Collection
| Waste Type | Container | Labeling |
| Solid Waste | Sealable, chemically compatible container (e.g., HDPE) | "HALOGENATED ORGANIC SOLID WASTE" List all contents, including this compound. |
| Liquid Waste | Leak-proof, shatter-resistant solvent waste container | "HALOGENATED ORGANIC LIQUID WASTE" List all solvent and solute components with approximate percentages. |
| Contaminated Labware | Designated solid hazardous waste container | "CONTAMINATED SOLID WASTE" |
Step-by-Step Disposal Protocol
-
Solid Waste:
-
Collect all contaminated solid materials, such as weighing paper, pipette tips, and gloves, in the designated "HALOGENATED ORGANIC SOLID WASTE" container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Decontamination:
-
Wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.
-
Dispose of the cleaning materials as solid hazardous waste.
-
-
Waste Storage and Disposal:
-
Store all waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as halogenated organic waste. Ventilate the area and decontaminate the spill site. For large spills, contact your institution's EHS office immediately. |
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. mt.com [mt.com]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bucknell.edu [bucknell.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. skcinc.com [skcinc.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
